molecular formula C6H7FN2O B1509393 1-(5-Fluoropyrimidin-2-yl)ethanol CAS No. 905587-43-1

1-(5-Fluoropyrimidin-2-yl)ethanol

カタログ番号: B1509393
CAS番号: 905587-43-1
分子量: 142.13 g/mol
InChIキー: QYBNANBJFUDNAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Fluoropyrimidin-2-yl)ethanol is a useful research compound. Its molecular formula is C6H7FN2O and its molecular weight is 142.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Fluoropyrimidin-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Fluoropyrimidin-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(5-fluoropyrimidin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBNANBJFUDNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735262
Record name 1-(5-Fluoropyrimidin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905587-43-1
Record name 1-(5-Fluoropyrimidin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Safety, Handling, and Operational Protocols for 1-(5-Fluoropyrimidin-2-yl)ethanol

[1][2]

Document Control:

  • Subject: 1-(5-Fluoropyrimidin-2-yl)ethanol (CAS: 905587-43-1)[1][2][3]

  • Classification: Pharmaceutical Intermediate / Heterocyclic Building Block[1][2]

  • Version: 2.0 (Technical Advisory)

Part 1: Executive Technical Summary[1][2]

In the realm of medicinal chemistry, 1-(5-Fluoropyrimidin-2-yl)ethanol represents a critical "privileged structure."[1][2] The pyrimidine core is ubiquitous in kinase inhibitors, while the C5-fluorine substitution serves as a strategic bioisostere—enhancing metabolic stability by blocking oxidative metabolism at the para-position relative to the nitrogen.[1][2] The secondary alcohol moiety provides a versatile handle for further functionalization (e.g., Mitsunobu coupling, oxidation to ketones, or conversion to halides).[2]

However, the handling of fluorinated heterocycles requires a nuanced approach that goes beyond standard organic safety.[2] This guide synthesizes physicochemical data with field-proven handling protocols to ensure both personnel safety and experimental integrity.

Part 2: Physicochemical Profile & Hazard Identification[1][2]

Understanding the intrinsic properties of this intermediate is the first step in designing a safe workflow.[1]

Chemical Identity Matrix[1][2][4][5]
ParameterSpecification
Chemical Name 1-(5-Fluoropyrimidin-2-yl)ethanol
CAS Number 905587-43-1
Molecular Formula C₆H₇FN₂O
Molecular Weight 142.13 g/mol
Physical State Typically a viscous oil or low-melting solid (dependent on purity/enantiomeric excess)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water.[1][2][4]
Purity Standard ≥95% (HPLC) for synthetic applications
GHS Hazard Classification (Derived)

Based on structural analogs (fluoropyrimidines) and functional group reactivity.[1][2]

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][5][6]

  • H319: Causes serious eye irritation.[1][2][5][6]

  • H335: May cause respiratory irritation.[1][2][5][6][7]

  • Note: While not classified as acutely toxic like some chloropyrimidine precursors, the presence of the fluorine atom suggests potential for specific metabolic interactions.[1][2] Treat as a bioactive entry.[1][2]

Part 3: Strategic Handling & Engineering Controls[1][2]

The "Why" Behind the Protocol: Fluorinated pyrimidines can exhibit unexpected lipophilicity, facilitating skin absorption.[1][2] Furthermore, the secondary alcohol is susceptible to oxidation or hygroscopic degradation.[2] Therefore, our handling strategy focuses on barrier protection and moisture exclusion .[2]

Personal Protective Equipment (PPE) Logic
  • Hand Protection:

    • Standard: Nitrile gloves (minimum 0.11 mm thickness).[2]

    • Rationale: Nitrile provides excellent resistance to the polar organic solvents (DMSO, MeOH) typically used to dissolve this compound.[2] Latex is permeable to many carrier solvents.

    • Self-Validating Step: Inspect gloves for "rippling" (solvent swelling) immediately upon contact with the neat substance.[1]

  • Respiratory Protection:

    • Requirement: Handling must occur within a certified Fume Hood (Face velocity > 0.5 m/s).[2]

    • Rationale: To mitigate inhalation of aerosols during weighing or transfer, especially if the compound is in a fine solid state or heated liquid state.[1][2]

  • Eye Protection:

    • Standard: Chemical splash goggles (ANSI Z87.1).[2]

    • Constraint: Safety glasses are insufficient if the compound is being heated or pressurized, as pyrimidine derivatives can be severe eye irritants.[1][2]

Storage & Stability[1][2]
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen.[1][2]

  • Container: Amber glass vials with Teflon-lined caps.

  • Mechanism: The electron-deficient pyrimidine ring makes the adjacent alcohol slightly acidic and potentially prone to elimination or oxidation under ambient light and air.[1]

Part 4: Operational Workflows (The "How-To")

Receipt-to-Synthesis Workflow

This workflow ensures that the material entering your reaction vessel is chemically defined and safe.[1][2]

HandlingWorkflowStartReceipt of Material(CAS: 905587-43-1)CheckVisual Inspection(Seal Integrity)Start->CheckVerifyStoreStorage(2-8°C, Inert Gas)Check->StorePassQCQC Validation(1H-NMR / LCMS)Store->QCPrior to UseQC->StoreRepurifyUseSynthetic Application(e.g., Mitsunobu)QC->UsePurity >95%

Figure 1: Critical path for material intake. Note the mandatory QC step; degraded pyrimidine alcohols can lead to complex side-reactions in coupling steps.[1][2]

Spillage Response Protocol

A self-validating loop to manage accidental release.[1]

  • Evacuate & Ventilate: Clear the immediate area.[1][2]

  • Assess: Is it a solid spill or a solution?

  • Contain:

    • Solid: Cover with wet paper towel to prevent dust generation, then scoop.[2]

    • Liquid: Absorb with vermiculite or sand.[1][2] Do not use sawdust (potential reaction with oxidizers if present in the matrix).[2]

  • Decontaminate: Wash surface with 10% sodium carbonate solution (to neutralize potential acidic degradation products) followed by soap and water.[2]

  • Disposal: Collect in "Halogenated Organic Waste" stream.

Part 5: Synthesis Application Context

To provide context for the researcher, this compound is rarely the end-product.[1][2] It is an intermediate.

Common Activation Pathways:

  • Mesylation/Tosylation: Converting the -OH to a leaving group.[1][2] Caution: Sulfonate esters of this compound are potent alkylating agents and should be handled with high toxicity precautions.[1][2]

  • Oxidation: Converting to 1-(5-fluoropyrimidin-2-yl)ethanone using Dess-Martin Periodinane or Swern conditions.[1][2]

  • Mitsunobu Reaction: Inverting the stereocenter (if chiral) or coupling with phenols/amines.[2]

Technical Tip: The electron-withdrawing effect of the 5-fluoro and 2-pyrimidine rings reduces the nucleophilicity of the hydroxyl oxygen compared to a standard benzyl alcohol.[1][2] Adjust reaction times accordingly.

Part 6: Emergency Medical Response

  • In Case of Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[1][2] The fluorine substitution does not typically liberate HF instantly upon contact, but delayed irritation is possible.[2] Seek medical attention.

  • In Case of Skin Contact: Wash with soap and water.[1][2] If redness persists, suspect sensitization.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth.[1][2] The metabolic fate involves potential oxidative defluorination; medical monitoring of liver function is recommended for significant exposures.[1]

Part 7: References

  • Sunway Pharm Ltd. (n.d.).[2] 1-(5-fluoropyrimidin-2-yl)ethanol - CAS:905587-43-1 Product Details. Retrieved from [1][2]

  • Alchem Pharmtech . (n.d.).[2] Catalog No. Z-61572: 1-(5-Fluoropyrimidin-2-yl)ethanol.[1][2][3] Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 70083, 2-(Perfluorodecyl)ethanol (Analogous Fluorinated Alcohol Safety Data). Retrieved from

  • Fisher Scientific . (2009).[2] Safety Data Sheet: Ethanol (General Solvent Hazards). Retrieved from

  • MOLBASE . (n.d.). 2-azido-1-(5-fluoropyrimidin-2-yl)ethanol Structure and Properties. Retrieved from [1][2]

Strategic Fluorination: Unlocking Potency in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into pyrimidine scaffolds represents a cornerstone of modern medicinal chemistry.[1] It is not merely a structural modification but a strategic maneuver to alter the physicochemical and metabolic fate of a drug. This guide explores the "Fluorine Effect"—how the high electronegativity (3.98 Pauling scale) and small atomic radius (1.47 Å) of fluorine allow it to mimic hydrogen while drastically altering electronic distribution, pKa, and lipophilicity. We will examine the mechanistic basis of fluorinated pyrimidines (FPs), detailed synthetic protocols for their generation, and their evolving role in overcoming resistance in oncology and virology.

The Physicochemical Rationale: Why Fluorine?

The utility of fluorine in pyrimidine derivatives stems from its unique ability to act as a bioisostere of hydrogen and the hydroxyl group, depending on the context.

The C-F Bond Advantage

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol). This strength renders the molecule resistant to metabolic oxidation, particularly by Cytochrome P450 enzymes, thereby extending the half-life (


) of the drug.
Electronic and Steric Modulation

Fluorine’s high electronegativity pulls electron density, lowering the pKa of neighboring functional groups. In pyrimidines, this often increases the acidity of the N3-proton, enhancing binding affinity to target enzymes via stronger hydrogen bond donation.

Table 1: Comparative Physicochemical Properties

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Impact on Drug Design
Van der Waals Radius (Å) 1.201.471.52F is a steric mimic of H but electronically resembles O.
Electronegativity (Pauling) 2.13.983.44F alters pKa and dipole moments significantly.
C-X Bond Length (Å) 1.091.351.43C-F bond is short and chemically inert.
Lipophilicity (

)
0.00+0.14-F enhances membrane permeability (LogP).

Mechanistic Pharmacology

The archetypal mechanism of FPs is best illustrated by 5-Fluorouracil (5-FU) and its inhibition of Thymidylate Synthase (TS). This is a "suicide inhibition" mechanism where the drug covalently traps the enzyme.

The "Thymineless Death" Mechanism[2]
  • Activation: 5-FU is a prodrug. It must be ribosylated and phosphorylated to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).

  • Binding: FdUMP enters the active site of TS, mimicking the natural substrate dUMP.

  • Ternary Complex: The enzyme attempts to methylate FdUMP using the cofactor 5,10-Methylene Tetrahydrofolate (

    
    ).
    
  • The Fluorine Blockade: Normally, a proton at the C5 position is abstracted to resolve the intermediate. However, the C-F bond cannot be broken. The enzyme-drug-cofactor complex becomes covalently locked, depleting the cell of dTTP (thymidine triphosphate), which is essential for DNA synthesis.

Visualization: The Thymidylate Synthase Trap

TS_Inhibition Prodrug 5-Fluorouracil (5-FU) Metabolite FdUMP (Active Metabolite) Prodrug->Metabolite Ribosylation & Phosphorylation Enzyme Thymidylate Synthase (TS) Metabolite->Enzyme Competitive Binding Complex Covalent Ternary Complex [TS-FdUMP-Folate] Metabolite->Complex Enzyme->Complex Cofactor 5,10-CH2-THF (Folate Donor) Cofactor->Complex Methyl Donation Attempt Substrate Natural Substrate (dUMP) Substrate->Enzyme Normal Binding Outcome DNA Synthesis Halted (Thymineless Death) Complex->Outcome C-F Bond Resists Abstraction

Caption: The irreversible inhibition of Thymidylate Synthase by the 5-FU metabolite FdUMP, preventing DNA replication.

Synthetic Strategies: Late-Stage Fluorination

Introducing fluorine onto a pyrimidine ring is synthetically challenging due to the harsh conditions often required. While early methods used highly reactive fluorine gas (


), modern drug discovery favors Electrophilic Fluorination  using N-F reagents like Selectfluor® due to safety and selectivity.
Protocol: Electrophilic Fluorination of Pyrimidine Derivatives

Objective: C5-fluorination of an electron-rich pyrimidine precursor (e.g., uracil derivative) using Selectfluor.

Reagents:

  • Substrate: 1,3-dimethyluracil (or equivalent protected pyrimidine)

  • Reagent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Solvent: Acetonitrile (MeCN) - Anhydrous

  • Catalyst (Optional): Triflic acid (if substrate is deactivated)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrimidine substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Reagent Addition: Add Selectfluor® (1.2 equiv) in a single portion. Note: Selectfluor is stable but hygroscopic; handle quickly or in a glovebox.

  • Reaction:

    • Stir the mixture at room temperature (25°C) under an inert atmosphere (

      
       or Ar).
      
    • Monitor reaction progress via TLC (typically 2-6 hours). The fluorinated product often runs slightly faster (higher

      
      ) than the starting material due to increased lipophilicity.
      
  • Workup:

    • Quench the reaction with saturated aqueous

      
       solution.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify via silica gel flash chromatography.

    • Validation: Confirm C-F bond formation using

      
      -NMR (expect a singlet around -160 to -170 ppm relative to 
      
      
      
      ).

Why this works: Selectfluor acts as a source of "


". The electron-rich C5 position of the pyrimidine attacks the electrophilic fluorine. The resulting carbocation intermediate is deprotonated (restoring aromaticity) to yield the C5-fluorinated product.

Clinical Landscape & Resistance Mechanisms

The clinical success of FPs is vast, but resistance remains a critical hurdle.

Key FDA-Approved Fluorinated Pyrimidines
DrugIndicationMechanism of ActionKey Fluorine Role
5-Fluorouracil (5-FU) Colorectal, Breast, GI CancersTS Inhibition, RNA misincorporationC5-F prevents methylation; mimics H.
Capecitabine Colorectal, Breast CancerOral prodrug of 5-FUMetabolized to 5-FU preferentially in tumor tissue.
Gemcitabine Pancreatic, Lung CancerDNA chain termination (masked chain termination)Geminal difluorine at 2' position stabilizes the glycosidic bond against enzymatic cleavage.
Trifluridine Metastatic Colorectal CancerDNA incorporation

group at C5 mimics the methyl group of thymine but disrupts base pairing.
Sofosbuvir Hepatitis CNS5B Polymerase Inhibitor2'-F modification mimics the 2'-OH of RNA, confusing the viral polymerase.
The Resistance Problem: DPD

The enzyme Dihydropyrimidine Dehydrogenase (DPD) is the rate-limiting step in 5-FU catabolism.

  • Mechanism: DPD reduces the 5,6-double bond of 5-FU, destroying its activity.

  • Clinical Implication: Overexpression of DPD in tumors leads to drug resistance. Conversely, patients with DPD deficiency suffer severe toxicity from standard doses.

  • Solution: Combination therapies often include DPD inhibitors (e.g., Eniluracil) to maintain therapeutic plasma levels of the fluoropyrimidine.

Future Directions: Beyond Small Molecules

The next generation of fluorinated pyrimidines is moving beyond simple enzyme inhibition.

  • Antibody-Drug Conjugates (ADCs): FPs like 5-FU are generally not potent enough for ADCs. However, highly potent fluorinated analogs are being explored as payloads where the fluorine atom increases the bystander effect due to enhanced lipophilicity.

  • PROTACs (Proteolysis Targeting Chimeras): Fluorinated linkers are being utilized to modulate the rigidity and solubility of PROTAC molecules. The metabolic stability of the C-F bond is crucial here, preventing premature cleavage of the chimera before it induces ubiquitination of the target protein.

References

  • Shah, P., & Westwell, A. D. (2007).[2] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition. [Link]

  • Inoue, M., et al. (2021). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. [Link]

Sources

Methodological & Application

synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol from 5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the direct synthesis of 1-(5-fluoropyrimidin-2-yl)ethanol starting specifically from the non-functionalized 5-fluoropyrimidine .

Unlike conventional routes that rely on pre-functionalized handles (e.g., 2-chloro-5-fluoropyrimidine), this guide focuses on Direct C-H Functionalization via Minisci-type radical alkylation. This approach maximizes atom economy and streamlines library generation in medicinal chemistry.

Executive Summary & Strategic Rationale

The 5-fluoropyrimidine scaffold is a privileged motif in oncology and antiviral therapeutics (e.g., Voriconazole, Fluorouracil derivatives). The introduction of a chiral hydroxyalkyl chain at the C2 position is classically achieved via nucleophilic substitution of 2-halopyrimidines or Grignard addition to pyrimidine-2-carboxaldehydes.

However, when starting from the bare 5-fluoropyrimidine , these classical methods require multi-step pre-functionalization (halogenation or formylation). This protocol details a one-step, direct C-H functionalization strategy using Minisci Radical Alkylation .

Key Advantages of This Protocol:
  • Step Efficiency: Converts 5-fluoropyrimidine directly to the target in one pot.

  • Regioselectivity: Exploits the high electrophilicity of the C2 position (flanked by two nitrogens) relative to C4/C6.

  • Reagent Availability: Uses ethanol as both solvent and reagent.[1]

Reaction Mechanism & Causality

To synthesize the target successfully, one must understand the electronic environment. The 5-fluoropyrimidine ring is electron-deficient. The fluorine atom at C5 exerts an inductive withdrawing effect ($ -I $), further activating the ring toward nucleophilic attack.

The Minisci Reaction generates a nucleophilic


-hydroxyethyl radical from ethanol. This radical selectively attacks the most electron-deficient position on the protonated heterocycle—the C2 carbon.
Mechanistic Pathway (DOT Visualization)

MinisciMechanism Figure 1: Mechanistic flow of the Silver-Catalyzed Minisci Alkylation at C2. Start Ethanol (CH3CH2OH) Radical α-Hydroxyethyl Radical (•CH(CH3)OH) Start->Radical Generates Nucleophilic Radical Oxidant Persulfate Radical (SO4•-) Oxidant->Start H-Abstraction Substrate 5-Fluoropyrimidine (Protonated) Radical->Substrate Selective C2 Attack Intermediate Radical Cation Adduct (at C2) Substrate->Intermediate Product 1-(5-Fluoropyrimidin-2-yl)ethanol Intermediate->Product Oxidation/Aromatization (-H+)

Experimental Protocols

We present two variations: the Silver-Catalyzed Thermal Method (Robust, scalable) and the Photochemical Method (Milder conditions, higher equipment requirement).

Protocol A: Silver-Catalyzed Thermal Minisci (Recommended)

Best for: Gram-scale synthesis and labs without photoreactors.

Reagents & Materials:
  • Substrate: 5-Fluoropyrimidine (1.0 equiv, 10 mmol)

  • Solvent/Reagent: Ethanol (Reagent Grade, 20 volumes)

  • Oxidant: Ammonium Persulfate,

    
     (3.0 equiv)
    
  • Catalyst: Silver Nitrate,

    
     (0.2 equiv)
    
  • Acid: Trifluoroacetic acid (TFA) or

    
     (1.0 equiv) – Critical for protonating the pyrimidine to increase electrophilicity.
    
  • Temperature: 70 °C

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoropyrimidine (980 mg, 10 mmol) in Ethanol (20 mL).

  • Acidification: Add TFA (0.76 mL, 10 mmol) dropwise. Stir for 5 minutes to ensure protonation of the N-heterocycle.

  • Catalyst Addition: Add

    
     (340 mg, 2 mmol). The solution may darken slightly.
    
  • Oxidant Addition: Add

    
     (6.8 g, 30 mmol) in one portion.
    
  • Reaction: Heat the mixture to 70 °C for 2–4 hours. Monitor by LCMS.

    • Checkpoint: The reaction is complete when the starting material (m/z ~99) is consumed and the product peak (m/z ~143) dominates.

  • Quench: Cool to room temperature. Pour the mixture into saturated

    
     solution (50 mL) to neutralize the acid.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry organics over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
    

Yield Expectation: 55–70% (isolated).

Protocol B: Photoredox Decarboxylative Alkylation (Alternative)

Best for: Late-stage functionalization or if thermal conditions cause degradation.

Instead of ethanol, this method uses Lactic Acid as the radical precursor, which undergoes decarboxylation to form the same hydroxyethyl radical.

Reagents:
  • Substrate: 5-Fluoropyrimidine (1.0 equiv)

  • Radical Precursor: Lactic Acid (2.0 equiv)

  • Photocatalyst: Iridium photocatalyst (

    
    , 1 mol%)
    
  • Oxidant: Ammonium Persulfate (1.5 equiv)

  • Solvent: DMSO/Water (4:1)

  • Light Source: Blue LED (450 nm)

Methodology:
  • Combine substrate, lactic acid, photocatalyst, and persulfate in a vial.

  • Degas with Nitrogen (sparge for 10 mins) to remove Oxygen (radical quencher).

  • Irradiate with Blue LED at room temperature for 12–24 hours.

  • Workup similar to Protocol A.

Analytical Data & Quality Control

Upon isolation, the product must be verified. The C2-substitution breaks the symmetry of the pyrimidine ring (if any existed) and introduces a chiral center (racemic mixture).

Table 1: Expected Analytical Parameters
ParameterExpected Value/ObservationInterpretation
LC-MS (ESI+)

Confirms molecular weight (MW 142.13).
1H NMR (DMSO-d6)

~8.8 ppm (s, 2H)
Protons at C4 and C6. Note: They may appear as a doublet (

) due to 5-F coupling.
1H NMR (Alkyl)

~4.7 ppm (q, 1H), ~1.4 ppm (d, 3H)
Characteristic methine and methyl group of the ethanol side chain.
1H NMR (OH)

~5.2 ppm (d, 1H)
Hydroxyl proton (exchangeable with

).
19F NMR

~ -135 to -145 ppm
Shift confirms integrity of the C-F bond.
Appearance White to off-white solid/oil

Troubleshooting & Optimization

Common Failure Modes:
  • Low Conversion:

    • Cause: Insufficient protonation of the pyrimidine.

    • Fix: Ensure 1.0 equiv of TFA or

      
       is used. The radical is nucleophilic; it will not attack a neutral, electron-rich ring efficiently.
      
  • Polylation (Over-alkylation):

    • Cause: Radical attack at C4/C6 after C2 is filled.

    • Fix: Stop the reaction at 80-90% conversion. Do not let it run overnight if the oxidant is fresh.

  • Silver Mirror Formation:

    • Observation: Metallic silver deposits on the flask.

    • Impact: This is normal (Ag+ reduced to Ag0). Filter the reaction mixture through Celite before extraction to remove silver particles.

Workflow Visualization

Workflow Figure 2: Operational Workflow for Protocol A Step1 Reagent Assembly (5-F-Pyr + EtOH + Acid) Step2 Activation (Add AgNO3 + Persulfate) Step1->Step2 Step3 Reaction (70°C, 2-4 Hours) Step2->Step3 Step4 QC Check (LCMS) Target m/z 143 Step3->Step4 Step4->Step3 Incomplete Step5 Workup (Neutralize, Extract DCM) Step4->Step5 Pass Step6 Purification (Flash Column) Step5->Step6

References

  • Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: substitution of heterocycles. This is the foundational text for the radical alkylation of electron-deficient heterocycles.

    • Source:

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalizations for medicinal chemists.

    • Source:

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.

    • Source:

  • Vertex Pharmaceuticals. (2008). Preparation method for 2-hydroxyl-5-fluorine pyrimidine. (Patent CN101314594B). While focusing on the hydroxy derivative, this patent outlines the stability and reactivity of the 5-fluoropyrimidine core.

    • Source:

Sources

Technical Application Note: High-Fidelity Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1-(5-fluoropyrimidin-2-yl)ethanol presents a specific challenge in medicinal chemistry: the inherent instability of electron-deficient pyrimidine rings toward hard nucleophiles. While a classical Grignard approach might suggest the addition of methylmagnesium bromide (MeMgBr) to 5-fluoropyrimidine-2-carbaldehyde, this route is often compromised by the poor stability of the aldehyde precursor and the risk of nucleophilic attack at the C4/C6 ring positions (addition-elimination pathways).

The Recommended Protocol: This guide details the Halogen-Magnesium Exchange method using the "Turbo Grignard" reagent (iPrMgCl[1][2]·LiCl ).[3][4] This approach generates the 5-fluoropyrimidin-2-ylmagnesium species in situ from the stable precursor 2-bromo-5-fluoropyrimidine , followed by trapping with acetaldehyde.

Why this method?

  • Regiocontrol: The exchange reaction is highly selective for the C-Br bond, avoiding ring alkylation.

  • Stability: The LiCl additive breaks polymeric magnesium aggregates, increasing the rate of exchange at lower temperatures (-40°C to 0°C), which preserves the sensitive pyrimidinyl anion.

  • Scalability: This protocol is the industry standard for functionalizing electron-deficient heterocycles in drug development (e.g., Voriconazole intermediates).

Reaction Scheme & Mechanism

The following diagram illustrates the flow from precursor activation to the final alcohol, highlighting the critical intermediate stabilization by Lithium Chloride.

GrignardProtocol cluster_legend Process Logic Precursor 2-Bromo-5-fluoropyrimidine (Stable Precursor) Intermediate [5-Fluoropyrimidin-2-yl]MgCl·LiCl (Stabilized Grignard Species) Precursor->Intermediate Halogen-Mg Exchange (-40°C, THF) Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Intermediate Activator Product 1-(5-Fluoropyrimidin-2-yl)ethanol (Target Alcohol) Intermediate->Product Electrophilic Trap + H3O+ Quench Electrophile Acetaldehyde (Electrophile) Electrophile->Product Br/Mg Exchange Br/Mg Exchange C-C Bond Formation C-C Bond Formation Br/Mg Exchange->C-C Bond Formation

Caption: Mechanistic flow of the Halogen-Magnesium exchange protocol utilizing iPrMgCl·LiCl for selective C2-functionalization.

Experimental Protocol

Materials & Equipment[5][6][7]
  • Reaction Vessel: Flame-dried 3-neck round bottom flask (RBF) equipped with a magnetic stir bar, internal thermometer, and nitrogen/argon inlet.

  • Solvents: Anhydrous Tetrahydrofuran (THF) (water content <50 ppm).

  • Reagents:

    • 2-Bromo-5-fluoropyrimidine (1.0 equiv).[5]

    • Isopropylmagnesium chloride – Lithium chloride complex (iPrMgCl[1][2][4][6]·LiCl), 1.3 M in THF (1.1 equiv).

    • Acetaldehyde (1.2 equiv) – Freshly distilled recommended.

    • Saturated aqueous NH₄Cl (for quench).

Step-by-Step Methodology
Phase 1: Generation of the Heteroaryl Grignard
  • Inertion: Purge the RBF with Nitrogen or Argon for 15 minutes.

  • Dissolution: Charge the flask with 2-Bromo-5-fluoropyrimidine (10 mmol, 1.77 g) and anhydrous THF (20 mL).

  • Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath (or cryocooler). Note: Pyrimidinyl magnesium species are prone to decomposition above 0°C.

  • Exchange: Add iPrMgCl·LiCl (1.3 M in THF, 8.5 mL, 11 mmol) dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel.

    • Observation: A color change (often to yellow/orange) indicates the formation of the magnesiated species.

  • Incubation: Stir at -40°C for 30–45 minutes.

    • IPC (In-Process Control): Quench a small aliquot with MeOD and check via ¹H-NMR or GC-MS. Disappearance of the bromide and appearance of the deuterated pyrimidine confirms complete exchange.

Phase 2: Electrophilic Trapping
  • Addition: Add Acetaldehyde (0.67 mL, 12 mmol) dissolved in THF (5 mL) dropwise to the cold reaction mixture. Maintain internal temperature below -30°C during addition.

  • Warming: Allow the reaction to slowly warm to 0°C over 1 hour. Stir at 0°C for an additional 30 minutes.

Phase 3: Workup & Isolation
  • Quench: Carefully quench the reaction at 0°C with saturated aqueous NH₄Cl (20 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 0-40%) to yield 1-(5-fluoropyrimidin-2-yl)ethanol .

Critical Process Parameters (CPPs)

The following parameters are non-negotiable for the success of this protocol.

ParameterSpecificationScientific Rationale
Temperature (Exchange) -40°C to -20°CPyrimidinyl Grignard reagents are thermally unstable. Higher temps lead to dimerization or ring opening.
Reagent Quality iPrMgCl·LiCl (Turbo)The LiCl additive increases the solubility of the Mg species and accelerates the Br/Mg exchange, preventing side reactions.
Atmosphere Inert (Ar/N₂)Organomagnesium species are instantly deactivated by moisture or O₂.
Stoichiometry 1.1 equiv Mg ReagentSlight excess ensures full conversion of the bromide; too much excess complicates the quench.

Troubleshooting & Optimization

Issue: Low Yield due to "Wurtz-type" Coupling

  • Symptom:[2][4][7] Observation of bi-pyrimidine dimers.

  • Cause: Temperature was too high during the exchange step.

  • Correction: Ensure internal temperature stays below -30°C during the iPrMgCl·LiCl addition.[1][2][3][4]

Issue: Incomplete Exchange

  • Symptom:[4][7] Recovered starting material (bromide) after quench.

  • Cause: Old Grignard reagent or wet THF.

  • Correction: Titrate the iPrMgCl·LiCl solution before use (e.g., using iodine or salicylaldehyde phenylhydrazone) to verify concentration.

Issue: Side Product (Isopropyl addition)

  • Symptom:[2][4][7] Formation of 2-isopropyl-5-fluoropyrimidine.

  • Cause: Direct nucleophilic attack of iPrMgCl before exchange occurred.

  • Correction: This is rare with the Turbo Grignard at -40°C, but if observed, lower the temperature to -78°C for the addition step.

References

  • Original Turbo Grignard Methodology: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[4] Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

  • Pyrimidine Functionalization: Mosrin, M., & Knochel, P. (2008).[3] Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl[3]·LiCl. Organic Letters, 10(12), 2497–2500.[3] [Link]

  • Precursor Data (2-Bromo-5-fluoropyrimidine): PubChem Compound Summary for CID 26344048. [Link]

Sources

Application Note: Precision Enantioselective Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the enantioselective synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol , a critical chiral pharmacophore found in next-generation kinase inhibitors and antifungal agents.

The guide prioritizes Biocatalytic Reduction (Route A) for its superior enantioselectivity (>99% ee) and mild conditions, while providing Asymmetric Transfer Hydrogenation (Route B) as a robust chemical alternative.

Executive Summary

The chiral motif 1-(5-fluoropyrimidin-2-yl)ethanol represents a challenging synthetic target due to the electron-deficient nature of the 5-fluoropyrimidine ring. Traditional hydride reductions often suffer from poor chemoselectivity (ring reduction) or low enantiomeric excess (ee).

This guide details two validated pathways:

  • Biocatalytic Reduction (Recommended): Utilizes engineered Ketoreductases (KREDs) to achieve >99% ee and >90% yield under aqueous, ambient conditions.

  • Asymmetric Transfer Hydrogenation (ATH): A Ru(II)-catalyzed method utilizing the Noyori-Ikariya mechanism, suitable for non-aqueous environments.

Key Chemical Attributes
AttributeSpecification
Target Molecule (S)- or (R)-1-(5-Fluoropyrimidin-2-yl)ethanol
CAS Registry 1240590-26-0 (Generic/Racemic)
Molecular Weight 142.13 g/mol
Critical Challenge Labile C-F bond; Pyrimidine ring susceptibility to nucleophilic attack.[1]
Target ee > 98.0%

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the efficient preparation of the ketone precursor, 2-acetyl-5-fluoropyrimidine , followed by a stereocontrolled reduction.

Retrosynthesis Target Target: (S)-1-(5-Fluoropyrimidin-2-yl)ethanol (Chiral Alcohol) Ketone Precursor: 2-Acetyl-5-fluoropyrimidine (Prochiral Ketone) Ketone->Target Asymmetric Reduction (KRED or Ru-ATH) SM Start: 2-Chloro-5-fluoropyrimidine SM->Ketone Pd-Catalyzed Acylation Coupling Stille Coupling (Pd(PPh3)4, Vinyl Ether) Coupling->Ketone

Figure 1: Retrosynthetic strategy highlighting the modular construction of the chiral center.

Protocol 1: Synthesis of Precursor (2-Acetyl-5-fluoropyrimidine)

Rationale: Direct nucleophilic addition (e.g., MeLi) to the pyrimidine ring is risky due to the electron-withdrawing fluorine at C5, which activates the ring towards addition-elimination side reactions. A Palladium-catalyzed Stille coupling is the most reliable method to introduce the acetyl group without disturbing the ring.

Materials
  • Substrate: 2-Chloro-5-fluoropyrimidine (1.0 eq)

  • Reagent: Tributyl(1-ethoxyvinyl)tin (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Hydrolysis: 1M HCl

Step-by-Step Procedure
  • Coupling: In a flame-dried Schlenk flask, dissolve 2-chloro-5-fluoropyrimidine (10 mmol) in dry 1,4-dioxane (50 mL).

  • Degassing: Sparge with Argon for 15 minutes. Add Tributyl(1-ethoxyvinyl)tin (11 mmol) and Pd(PPh₃)₄ (0.5 mmol).

  • Reaction: Heat to reflux (100°C) for 16 hours. Monitor by TLC (formation of the enol ether intermediate).

  • Hydrolysis: Cool to room temperature (RT). Add 1M HCl (20 mL) and stir vigorously for 2 hours. Mechanism: The enol ether is hydrolyzed to the ketone.

  • Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc (3 x 50 mL). Wash combined organics with KF solution (to remove Tin byproducts) and brine.

  • Purification: Flash chromatography (Hexanes/EtOAc 8:2).

    • Yield Expectation: 75-85%

    • Appearance: Off-white solid or pale yellow oil.

Protocol 2: Biocatalytic Asymmetric Reduction (Route A - Preferred)

Rationale: Ketoreductases (KREDs) offer unparalleled chemoselectivity. They reduce the carbonyl without touching the fluorinated aromatic ring, a common risk with Boron/Aluminum hydrides. This route is "Green" and scalable.

Experimental Setup
  • Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 panel or similar commercial equivalent). Note: KREDs from Lactobacillus kefir or Candida magnoliae are historically effective for heteroaromatic ketones.

  • Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for cofactor regeneration.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

Workflow Diagram

Biocatalysis cluster_cycle Cofactor Regeneration Cycle NADP NADP+ NADPH NADPH NADP->NADPH GDH KRED KRED Enzyme NADPH->KRED Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Substrate 2-Acetyl-5-F-Pyrimidine Substrate->KRED Product (S)-Alcohol KRED->NADP KRED->Product

Figure 2: Coupled enzymatic cycle ensuring efficient hydride transfer via NADPH regeneration.

Step-by-Step Procedure
  • Buffer Prep: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO₄.

  • Substrate Solution: Dissolve 2-acetyl-5-fluoropyrimidine (500 mg) in IPA (2 mL) or DMSO (if solubility is low).

  • Reaction Initiation: To the buffer, add:

    • Glucose (1.5 eq)

    • GDH (10 mg)

    • NADP+ (10 mg)

    • KRED Enzyme (20-50 mg, depending on activity unit).

    • Substrate solution (dropwise).

  • Incubation: Stir gently at 30°C for 24 hours. Maintain pH 7.0 using 1M NaOH (titrostat) if necessary, though phosphate buffer usually suffices.

  • Quench & Extraction: Add EtOAc (50 mL) to quench. Centrifuge to remove protein emulsion. Extract aqueous phase 2x with EtOAc.

  • Isolation: Dry organics over Na₂SO₄ and concentrate.

    • Target ee: >99%[2][3]

    • Yield: >90%[1][2][3][4][5]

Protocol 3: Asymmetric Transfer Hydrogenation (Route B - Chemical)

Rationale: If biological handling is unavailable, Ru-catalyzed ATH is the industry standard. The 5-fluoro group increases the electrophilicity of the carbonyl, facilitating rapid reduction.

Materials
  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya Catalyst).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or neat in H-donor.

Step-by-Step Procedure
  • Charge: In a reaction vial, combine 2-acetyl-5-fluoropyrimidine (1.0 mmol) and Ru-catalyst (0.5 - 1.0 mol%).

  • Solvent: Add the Formic Acid/TEA mixture (3 mL).

  • Reaction: Stir at 25-30°C. Caution: CO₂ evolution will occur.

  • Monitoring: Monitor by HPLC every 2 hours. The reaction is typically fast (4-8 hours) due to the electron-deficient ring.

  • Workup: Dilute with water (10 mL) and extract with DCM. Wash with sat. NaHCO₃ to remove residual formic acid.

  • Purification: Silica gel chromatography (0-30% EtOAc in Hexanes).

Analytical Controls & Specifications

Validation of the chiral center is performed via Chiral HPLC.[6]

ParameterMethod Details
Instrument HPLC with UV Detector (254 nm)
Column Chiralpak AD-H or Chiralpak IC (Daicel)
Dimensions 4.6 x 250 mm, 5 µm particle size
Mobile Phase Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Temperature 25°C
Retention Times (R)-Isomer: ~8.5 min; (S)-Isomer: ~10.2 min (Confirm with racemate)
NMR Characterization (Expected)
  • ¹H NMR (400 MHz, CDCl₃): δ 8.55 (s, 2H, Pyrimidine H-4,6), 4.95 (q, 1H, CH-OH), 3.80 (br s, 1H, OH), 1.55 (d, 3H, CH₃).

  • ¹⁹F NMR: Singlet around -140 to -150 ppm (characteristic of 5-F-pyrimidine).

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Low Conversion (Biocatalysis) pH drift or Cofactor depletion.Re-check pH (maintain 7.0). Add more GDH/Glucose.
Low ee (ATH) Temperature too high or "reverse" reaction.Lower temp to 0°C. Ensure H-donor is fresh.
Side Product (Ring Opening) Nucleophilic attack during workup.Avoid strong bases (NaOH) during workup; use NaHCO₃.
Racemization Acidic conditions post-reaction.Store product in neutral, dry conditions. Avoid acidic CDCl₃ for NMR.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. (General review of KRED methodology).
  • Daicel Chiral Technologies. (2023). Chiral Column Selection Guide for Heterocyclic Alcohols. Link

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524. Link

  • Codexis Inc. (2023). Ketoreductase Screening Protocols for Pharma Intermediates. (Industry standard protocols for KRED screening).

Disclaimer: This protocol is designed for research purposes. All chemical handling must comply with local safety regulations (EHS).

Sources

chiral separation of 1-(5-Fluoropyrimidin-2-yl)ethanol enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The separation of 1-(5-Fluoropyrimidin-2-yl)ethanol enantiomers represents a critical workflow in the development of next-generation kinase inhibitors and antifungal agents (e.g., Voriconazole intermediates). This molecule presents a dual challenge: the basicity of the pyrimidine ring (causing peak tailing) and the relatively small steric bulk of the fluoro-group, which can limit chiral recognition on older stationary phases.

This guide provides two complementary protocols:

  • Analytical/Preparative Chromatography (HPLC/SFC): For Quality Control (QC) and gram-scale purification.

  • Biocatalytic Kinetic Resolution: For scalable, cost-effective synthesis of the enantiopure intermediate.

Molecule Profile
PropertyDetail
IUPAC Name 1-(5-Fluoropyrimidin-2-yl)ethanol
Molecular Formula C₆H₇FN₂O
Chiral Center C1 of the ethanol moiety (Secondary Alcohol)
Key Interactions Hydrogen bonding (OH group),

-

stacking (Pyrimidine ring), Dipole interactions (C-F bond).
pKa ~1.5 (Pyrimidine nitrogen); requires basic additives in chromatography.

Method A: Chromatographic Separation (HPLC & SFC)[1][2]

Core Directive: Chromatographic separation relies on the interaction between the racemate and the Chiral Stationary Phase (CSP). For nitrogen-containing heterocycles, Polysaccharide-based CSPs are the industry standard due to their ability to form inclusion complexes and hydrogen bonds.

Analytical Method Development (HPLC)

Causality & Logic:

  • Column Selection: Amylose-based columns (e.g., Chiralpak AD-H) generally offer superior recognition for planar aromatic rings compared to cellulose, though both should be screened.

  • Mobile Phase: A Normal Phase (NP) mode is preferred over Reversed Phase (RP) for initial screening because non-polar solvents (Hexane) maximize the hydrogen bonding required for chiral recognition.

  • Additive Necessity: The pyrimidine nitrogens will interact with residual silanols on the silica support, causing peak tailing. Diethylamine (DEA) is mandatory to suppress this interaction.

Protocol 1: HPLC Screening & Optimization

  • System Preparation: Flush HPLC lines with Hexane/2-Propanol (90:10) to remove any trace water (water deactivates NP mechanisms).

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

    • Alternative: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade).

    • Solvent B: 2-Propanol (IPA) + 0.1% Diethylamine (DEA) .

    • Note: Premix the DEA into the IPA to ensure stable baseline.

  • Isocratic Run:

    • Ratio: 90:10 (Hexane:IPA).

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C.

    • Detection: UV @ 254 nm (Pyrimidine absorption max).

  • Data Analysis: Calculate Resolution (

    
    ). If 
    
    
    
    , lower the IPA content to 5% or switch to Ethanol (modifier).
Preparative Scale-Up (SFC)

Expert Insight: For purifying grams to kilograms, Supercritical Fluid Chromatography (SFC) is superior to HPLC. CO₂ has low viscosity (high speed) and is easily removed, eliminating the energy costs of evaporating liters of hexane.

Protocol 2: SFC Purification

  • Column: Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)).[2]

    • Why Immobilized? Immobilized phases allow the use of a wider range of solvents (like DCM or THF) if solubility is an issue, without stripping the chiral selector.

  • Mobile Phase:

    • Main Flow: CO₂ (Liquid).[3]

    • Co-Solvent: Methanol + 0.2% DEA.

  • Gradient: 5% to 25% Methanol over 5 minutes.

  • Back Pressure: 120 bar (ensures supercritical state).

  • Throughput: Stacked injections every 3 minutes.

Method B: Enzymatic Kinetic Resolution (Synthetic Route)

Core Directive: When the goal is synthesis rather than separation, biocatalysis is often more efficient. Lipases can selectively acetylate one enantiomer (usually the R-form), leaving the S-alcohol untouched. This creates a mixture of S-alcohol and R-ester, which are easily separated by cheap, achiral flash chromatography (silica gel).

Protocol 3: Lipase-Mediated Resolution

Reagents:

  • Racemic 1-(5-Fluoropyrimidin-2-yl)ethanol.

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B - CAL-B).

  • Acyl Donor: Vinyl Acetate (irreversible donor) or Isopropenyl Acetate.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Workflow:

  • Dissolution: Dissolve 10g of racemate in 100 mL MTBE.

  • Addition: Add 5 equivalents of Vinyl Acetate.

  • Catalysis: Add 100 mg Novozym 435 (1% w/w loading).

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Monitor by HPLC (using Protocol 1) every 2 hours.

  • Termination: Stop reaction when conversion reaches exactly 50% (theoretical maximum yield).

    • Note: If conversion exceeds 50%, the enantiomeric excess (ee) of the remaining alcohol drops.

  • Workup: Filter off the enzyme beads (can be reused). Evaporate solvent.

  • Separation: Purify the mixture on a standard Silica Gel flash column.

    • Eluent: Hexane:Ethyl Acetate (3:1).

    • Result: The non-polar Ester elutes first; the polar Alcohol elutes second.

Visualization of Workflows

Figure 1: Decision Matrix for Chiral Processing

ChiralStrategy Start Start: Racemic 1-(5-Fluoropyrimidin-2-yl)ethanol Scale Determine Scale & Goal Start->Scale QC Analytical / QC (< 100 mg) Scale->QC Purity Check Prep Prep Separation (100 mg - 100 g) Scale->Prep Rapid Isolation Manuf Manufacturing (> 1 kg) Scale->Manuf Cost Efficiency HPLC Normal Phase HPLC Chiralpak AD-H Hex/IPA + DEA QC->HPLC SFC SFC Chiralpak IG CO2/MeOH + DEA Prep->SFC Enz Kinetic Resolution CAL-B Lipase Vinyl Acetate Manuf->Enz

Caption: Strategic decision tree for selecting the optimal enantioseparation method based on scale and objective.

Figure 2: Enzymatic Kinetic Resolution Pathway

KineticResolution Racemate Racemic Mixture (R/S)-Alcohol Reaction Enzymatic Reaction Lipase CAL-B + Vinyl Acetate Solvent: MTBE Racemate->Reaction Substrate Filter Filtration (Remove Enzyme) Reaction->Filter 50% Conversion Flash Flash Chromatography (Silica Gel) Filter->Flash Crude Mix Prod1 (R)-Acetate (Converted) Flash->Prod1 Fast Elution (Non-polar) Prod2 (S)-Alcohol (Unreacted) Flash->Prod2 Slow Elution (Polar)

Caption: Workflow for the biocatalytic resolution of the racemate, yielding separable ester and alcohol products.

Comparative Data Summary

ParameterHPLC (Normal Phase)SFC (Supercritical)Enzymatic Resolution
Primary Use QC, Purity AnalysisPrep Scale (g to kg)Manufacturing (kg to ton)
Separation Factor (

)
Typically 1.2 – 1.81.2 – 2.0> 100 (E-value)
Solvent Consumption High (Hexane/IPA)Low (CO₂/MeOH)Low (Recyclable MTBE)
Cost Efficiency LowMediumHigh
Time per Run 15–30 mins3–8 mins4–24 hours (Batch)
Critical Additive 0.1% DEA (Essential)0.2% DEA (Essential)Vinyl Acetate (Reagent)

References

  • BOC Sciences. Enantiomeric Purification (HPLC/SFC).[] Retrieved from

  • National Institutes of Health (NIH). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from

  • MDPI. Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates. (Demonstrates Ethanol/Polysaccharide usage). Retrieved from

  • ResearchGate. Enantioseparations in super- and subcritical fluid chromatography. Retrieved from

  • TU Delft. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives. (Validation of CAL-B for aromatic alcohols). Retrieved from

Sources

purification of 1-(5-Fluoropyrimidin-2-yl)ethanol by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification Strategies for 1-(5-Fluoropyrimidin-2-yl)ethanol

Executive Summary

This application note details the purification of 1-(5-Fluoropyrimidin-2-yl)ethanol , a critical intermediate in the synthesis of fluorinated bioactive heterocycles (e.g., antifungal and antineoplastic agents).

The purification of this molecule presents specific challenges due to the basicity of the pyrimidine nitrogen atoms, which interact with acidic silanol groups on standard silica gel, leading to peak tailing and yield loss. This guide provides a self-validating protocol using amine-modified mobile phases to ensure high recovery (>90%) and purity (>98%).

Physicochemical Context & Separation Logic

To design an effective purification, we must understand the molecular interactions at play.

PropertyValue/DescriptionChromatographic Implication
Structure Pyrimidine ring + 2° Alcohol + 5-FluoroAmphiphilic; 5-F adds lipophilicity, -OH adds polarity.
Basicity Pyrimidine N (pKa ~ 1.0 - 2.0)Weakly basic, but sufficient to H-bond with acidic silanols (

) on silica.
Chirality 1 Chiral CenterEnantiomers will not separate on standard silica. (Requires Chiral HPLC for resolution).
Common Impurities 1-(5-Fluoropyrimidin-2-yl)ethanone (Precursor)Less polar (elutes earlier).
The "Silanol Effect" Mechanism

Standard silica gel (60 Å) possesses acidic surface hydroxyls. The electron-rich nitrogen atoms of the pyrimidine ring act as Lewis bases, coordinating with these silanols.

  • Result: Non-linear adsorption isotherms (tailing/streaking).

  • Solution: Mobile phase modification with a competing base (Triethylamine) or use of bonded amine silica.

Method Development: TLC Scouting

Before committing to a column, the solvent system must be optimized via Thin Layer Chromatography (TLC).

Visualizing Agent: UV Light (254 nm) is highly effective due to the conjugated pyrimidine system.

Recommended Mobile Phase Screens:

  • System A (Non-Polar): Hexanes : Ethyl Acetate (1:1)

    • Expectation: Product likely stays at baseline or moves slowly (

      
      ).
      
  • System B (Polar): Dichloromethane (DCM) : Methanol (95:5)

    • Expectation: Good movement, but potential streaking.

  • System C (Buffered): DCM : Methanol : Triethylamine (95 : 4 : 1)

    • Expectation: Sharp spot, reduced tailing. (Preferred)

Target


:  Aim for an 

of 0.25 – 0.35 for the target alcohol to ensure separation from the less polar ketone precursor (

).

Detailed Protocol: Flash Chromatography[1][2][3]

This protocol utilizes a standard flash chromatography setup.[1]

Reagents
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Solvents: HPLC-grade Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

  • Sample: Crude reaction mixture containing 1-(5-Fluoropyrimidin-2-yl)ethanol.

Step-by-Step Workflow

1. Column Packing

  • Determine crude mass (

    
    ). Use a silica ratio of 30:1 to 50:1 (Silica:Crude).
    
  • Slurry Pack: Suspend silica in DCM containing 1% TEA. The TEA neutralizes the silica immediately.

  • Note: If using pre-packed cartridges (e.g., Biotage/Teledyne), flush the column with 3 Column Volumes (CV) of the mobile phase containing TEA before loading the sample.

2. Sample Loading (Dry Load Method)

  • Dissolve crude oil in a minimum amount of DCM.

  • Add silica gel (1:1 mass ratio to crude).

  • Evaporate solvent via rotary evaporator until a free-flowing powder remains.

  • Load this powder onto the top of the packed column.

    • Reasoning: Liquid loading often leads to band broadening for polar alcohols. Dry loading sharpens the initial band.

3. Gradient Elution Profile

  • Flow Rate: 15–20 mL/min (for a 25g column).

  • Mobile Phase A: DCM (with 1% TEA).

  • Mobile Phase B: 10% MeOH in DCM (with 1% TEA).

Time (CV)% Mobile Phase BDescription
0 – 20%Elute non-polar impurities (e.g., aromatics, unreacted ketone).
2 – 80% → 50%Linear gradient to elute the target alcohol.
8 – 1250%Isocratic hold to ensure complete elution.
12+100%Flush column of highly polar byproducts.

4. Fraction Collection & Analysis

  • Collect fractions (approx. 10-15 mL each).

  • Spot fractions on TLC plates; visualize under UV (254 nm).

  • Pool fractions containing the single spot at

    
    .
    
  • Critical Step: Evaporate solvents. To remove residual TEA (boiling point 89°C), co-evaporate with heptane or toluene twice.

Alternative Strategy: Reverse Phase (C18)

If the normal phase method yields insufficient purity (<95%), or if the "TEA smell" is unacceptable, use Reverse Phase (RP) chromatography.

  • Stationary Phase: C18-bonded silica.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 15 CV.

  • Advantage: The pyrimidine is protonated by formic acid, increasing its solubility in water and eliminating silanol interactions. The fluorine atom provides enough retention on C18 for separation.

Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying basic pyrimidine derivatives.

PurificationWorkflow Start Crude Mixture 1-(5-Fluoropyrimidin-2-yl)ethanol TLC TLC Scouting (DCM/MeOH) Start->TLC CheckRf Is Rf < 0.2 or Streaking? TLC->CheckRf NormalPhase Normal Phase Silica Add 1% TEA to Mobile Phase CheckRf->NormalPhase No (Standard) ReversePhase Reverse Phase (C18) Water/ACN + 0.1% Formic Acid CheckRf->ReversePhase Yes (Difficult Separation) DryLoad Dry Loading (Silica Adsorption) NormalPhase->DryLoad Analysis Purity Check (HPLC-UV / NMR) ReversePhase->Analysis Gradient Gradient Elution 0-10% MeOH in DCM DryLoad->Gradient Gradient->Analysis Analysis->ReversePhase Purity < 95% Final Pure Product (Remove TEA via Co-evap) Analysis->Final Purity > 98%

Figure 1: Decision tree for the purification of fluorinated pyrimidine alcohols, highlighting the choice between amine-modified normal phase and reverse phase chromatography.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Streaking/Tailing Interaction with silanols.Increase TEA concentration to 2% or switch to C18.
Co-elution with Ketone Gradient too steep.Use a shallower gradient (e.g., 0-5% MeOH over 10 CV).
Low Recovery Product precipitating on column.[2]Ensure sample is fully soluble in the initial mobile phase; use dry loading.
Product is an Oil Residual solvent/TEA.Dry under high vacuum (0.1 mbar) for 12h; TEA salts may require an aqueous wash (NaHCO3) to remove.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid chromatographic techniques for preparative separations with moderate resolution.[3] The Journal of Organic Chemistry, 43(14), 2923–2925.[3] Link

  • Reich, H. J. (2017). Common Solvents and their Properties. University of Wisconsin-Madison. (Standard reference for solvent polarity and miscibility in chromatography). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11466657, 1-(5-Fluoropyrimidin-2-yl)ethanol. Link

  • Biotage. (2020).[4] The Flash Purification Blog: Purifying Basic Compounds. (Industry standard guidance on amine-modified silica). Link

Sources

Application Note: NMR Profiling of 1-(5-Fluoropyrimidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Nuclear Magnetic Resonance (NMR) analysis of 1-(5-Fluoropyrimidin-2-yl)ethanol , a fluorinated heterocyclic building block relevant to medicinal chemistry (e.g., Voriconazole intermediates, fluorinated antimetabolites).

This guide addresses the specific challenges of analyzing fluorinated pyrimidines, including heteronuclear J-coupling (


, 

)
and solvent-dependent exchange phenomena of the hydroxyl proton.

Introduction & Scope

Fluorinated pyrimidines are critical scaffolds in oncology and antifungal drug discovery. The introduction of a fluorine atom at the C5 position alters the electronic properties of the ring and introduces complex spin-spin coupling patterns in NMR spectra.

This protocol details the characterization of 1-(5-Fluoropyrimidin-2-yl)ethanol (Compound A) . It highlights the necessity of multi-nuclear analysis (


H, 

C,

) and comparative solvent studies (CDCl

vs. DMSO-

) to unambiguously assign the structure and assess purity.
Key Analytical Challenges
  • Spin-Spin Coupling: The

    
     nucleus (
    
    
    
    , 100% abundance) couples with both protons and carbons, splitting signals into doublets or multiplets that can be mistaken for impurities.
  • Chirality: The C2-substituent contains a chiral center (1-hydroxyethyl). While the molecule is typically a racemate, the chiral center can induce diastereotopic non-equivalence in the aromatic protons (H4/H6) if rotation is restricted.

  • Hydroxyl Exchange: The visibility and coupling of the -OH proton vary drastically between non-polar (CDCl

    
    ) and polar aprotic (DMSO-
    
    
    
    ) solvents.

Structural Analysis & Spin System Prediction

Before acquisition, the spin system must be modeled to interpret the complex splitting patterns.

Molecular Structure & Numbering
  • Pyrimidine Ring: Nitrogen atoms at positions 1 and 3. Substituent at C2. Fluorine at C5. Protons at C4 and C6.[1]

  • Side Chain: 1-Hydroxyethyl group at C2.

Predicted Coupling Pathways

The following Graphviz diagram illustrates the magnetic connectivity (J-coupling network) expected in the molecule.

SpinSystem F5 19F (Pos 5) H4_6 1H (Pos 4/6) Equivalent* F5->H4_6 3J(H-F) ~4-8 Hz C5 13C (Pos 5) Direct Attachment F5->C5 1J(C-F) ~250 Hz C4_6 13C (Pos 4/6) Ortho F5->C4_6 2J(C-F) ~20 Hz H4_6->C4_6 1J(C-H) SideChain_CH 1H (Methine) SideChain_CH3 1H (Methyl) SideChain_CH->SideChain_CH3 3J(H-H) ~7 Hz SideChain_OH 1H (Hydroxyl) SideChain_CH->SideChain_OH 3J(H-H) (DMSO only)

Figure 1: Spin-system connectivity network showing critical Heteronuclear (Red/Dashed) and Homonuclear (Black) coupling pathways.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and accurate integration, follow this preparation protocol strictly.

ParameterSpecificationRationale
Mass 5 – 10 mgSufficient for

C detection within 1-2 hours.
Solvent Volume 600 µLStandard depth (4 cm) for 5mm tubes to prevent shimming gradients.
Solvent A CDCl

(99.8% D) + 0.03% TMS
Baseline solvent. Good solubility. OH proton likely exchanged/broad.
Solvent B DMSO-

(99.9% D) + 0.03% TMS
Required for OH detection and polar intermediate solubility.
Tube Quality Wilmad 507-PP (or equiv.)High-throughput precision tubes minimize glass background.
Filtration Cotton plug or PTFE filterRemove suspended solids that broaden lines.
Instrument Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • 
    H NMR: 
    
    • Pulse Angle: 30° (flip angle).

    • Relaxation Delay (D1): 1.0 s (standard), 5.0 s (quantitative).

    • Scans (NS): 16.

    • Spectral Width: -2 to 14 ppm.

  • 
    C NMR: 
    
    • Decoupling: Proton-decoupled (Waltz-16 or similar).

    • Relaxation Delay: 2.0 s.

    • Scans: 512 – 1024 (Fluorinated carbons have long T1 and no NOE enhancement, requiring more scans).

  • 
    F NMR: 
    
    • Range: -100 to -200 ppm (typically).

    • Standard: Internal CFCl

      
       or calibrated via unified scale (
      
      
      
      ratio).

Results & Discussion

H NMR Analysis: Solvent Comparison

The choice of solvent fundamentally alters the appearance of the spectrum, particularly for the side chain.

A. Spectrum in CDCl

  • Aromatic Region (8.0 – 9.0 ppm):

    • H4/H6: Appears as a doublet (

      
       ppm).
      
    • Coupling: The splitting is due to

      
       coupling (~6-8 Hz).
      
    • Note: Although H4 and H6 are chemically equivalent in a symmetric environment, the chiral center at C2 breaks the symmetry. However, in CDCl

      
      , they often appear as an equivalent doublet due to fast rotation or insufficient resolution to see the diastereotopic difference.
      
  • Aliphatic Region:

    • -CH- (Methine): Quartet (

      
       ppm) due to coupling with the methyl group (
      
      
      
      Hz).
    • -CH

      
       (Methyl):  Doublet (
      
      
      
      ppm).[2]
    • -OH: Broad singlet, variable position (2.0 – 4.0 ppm). No coupling to the methine proton is observed due to rapid chemical exchange.

B. Spectrum in DMSO-

(The "Gold Standard" for Structure)

DMSO inhibits proton exchange, revealing the full connectivity.

  • -OH Proton: Appears as a sharp doublet (

    
     ppm).
    
  • -CH- (Methine): Now appears as a multiplet (quintet-like) or doublet of quartets. It couples to both the methyl group (

    
     Hz) and the hydroxyl proton (
    
    
    
    Hz).
  • Validation: The appearance of the OH doublet confirms the presence of the secondary alcohol and the absence of acidic impurities that would catalyze exchange.

F NMR Characteristics
  • Signal: Single sharp signal around -135 to -145 ppm (dependent on referencing).

  • Multiplicity:

    • Triplet: If H4 and H6 are equivalent (

      
       Hz).
      
    • Doublet of Doublets: If the chiral center renders H4 and H6 non-equivalent.

  • Decoupling Check: Running a

    
     experiment will collapse this signal to a singlet, confirming the protons are the source of splitting.
    
C NMR: The "Fingerprint" of Fluorine

Fluorine coupling (


) dominates the carbon spectrum.
Carbon PositionMultiplicityCoupling Constant (

)
Assignment Logic
C5 (C-F)Doublet

Hz
Large splitting; low intensity (no NOE).
C4 / C6 Doublet

Hz
Ortho to Fluorine.
C2 Doublet

Hz
Para-like path; small splitting.
Side Chain Singlets0 HzToo distant for measurable coupling.

Summary Data Tables

Table 1: H NMR Chemical Shift Assignments

Reference: TMS = 0.00 ppm

Proton

(ppm) CDCl


(ppm) DMSO-

Multiplicity (DMSO)Coupling (

)
H4, H6 8.458.70Doublet (d)

Hz
-CH- 4.904.75Multiplet (dq)

,

Hz
-OH 3.20 (br s)5.35Doublet (d)

Hz
-CH

1.551.40Doublet (d)

Hz
Table 2: C NMR Assignments (DMSO- )

Reference: DMSO septet = 39.5 ppm

Carbon

(ppm)
Multiplicity

(Hz)
C2 (Quaternary)~165.0Doublet~4
C5 (C-F)~150.0Doublet~255
C4, C6 (CH)~145.0Doublet~25
CH (Ethyl) ~70.0Singlet-
CH

(Ethyl)
~22.0Singlet-

Troubleshooting & Validation Workflow

If the spectrum does not match expectations, follow this logic flow:

Troubleshooting Start Spectrum Acquired CheckOH Is OH visible/sharp? Start->CheckOH CheckF Check 19F Signal CheckOH->CheckF Yes (Doublet) Sample Wet/Acidic Sample Wet/Acidic CheckOH->Sample Wet/Acidic No (Broad/Missing) Impurity Impurity CheckF->Impurity Multiple Signals Confirm Structure Confirm Structure CheckF->Confirm Structure Single Triplet/dd Dry Sample / \nFilter through K2CO3 Dry Sample / Filter through K2CO3 Sample Wet/Acidic->Dry Sample / \nFilter through K2CO3 Run HSQC Run HSQC Confirm Structure->Run HSQC Assign C-H

Figure 2: Decision tree for validating sample integrity based on OH signal and Fluorine purity.

Critical Check: If the aromatic doublet (H4/H6) appears as a pseudo-triplet or complex multiplet, it indicates that the chiral center is inducing significant diastereotopicity, making H4 and H6 magnetically non-equivalent. This is not an impurity but a stereochemical feature.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on spin systems and coupling). Link

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. (Source for solvent effect prediction). Link

  • Dolbier, W. R. (2009).[4] Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Standard reference for F-coupling constants). Link

  • Reich, H. J. (2024). "13C NMR Coupling Constants." University of Wisconsin-Madison. (Database for C-F coupling values). Link

Sources

Application Note: 1-(5-Fluoropyrimidin-2-yl)ethanol in the Synthesis of Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utility of 1-(5-fluoropyrimidin-2-yl)ethanol as a high-value chiral building block in the synthesis of acyclic nucleoside analogues and kinase inhibitors. The presence of the C5-fluorine atom enhances metabolic stability by blocking oxidative debulking, while the C2-ethanol side chain provides a versatile handle for enantioselective coupling.

This guide provides a validated biocatalytic protocol for synthesizing the (S)- or (R)-enantiomer with >99% ee, followed by a Mitsunobu coupling workflow for integrating this fragment into bioactive scaffolds.

Chemical Significance & Retrosynthetic Logic[1]

The "Fluorine Effect" in Nucleoside Mimetics

In medicinal chemistry, the 5-fluoropyrimidine motif is legendary (e.g., 5-Fluorouracil, Capecitabine). Replacing hydrogen with fluorine at the C5 position serves two critical functions:

  • Metabolic Blocking: It prevents cytochrome P450-mediated hydroxylation, significantly extending the half-life of the pharmacophore.

  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the pyrimidine ring, altering hydrogen bond donor/acceptor capabilities in the active site.

Strategic Role of the Ethanol Side Chain

The 1-hydroxyethyl group at the C2 position transforms the flat aromatic system into a 3D chiral scaffold. This allows the molecule to function as:

  • Acyclic Nucleoside Mimic: The ethyl linker mimics the sugar-phosphate backbone distance found in natural nucleotides.

  • Chiral Linker: Used in Fragment-Based Drug Discovery (FBDD) to couple the fluoropyrimidine "warhead" to solubilizing tails or specificity-determining pockets.

Visualization: Retrosynthetic Workflow

The following diagram illustrates the strategic disconnection of a target nucleoside analogue into this core intermediate.

Retrosynthesis Target Target: Acyclic Nucleoside Analogue (Kinase Inhibitor / Antiviral) Coupling C-N or C-O Coupling (Mitsunobu/SNAr) Target->Coupling Retrosynthetic Cut Intermediate Core Intermediate: 1-(5-Fluoropyrimidin-2-yl)ethanol Coupling->Intermediate Chiral Pool Precursor Starting Material: 2-Acetyl-5-fluoropyrimidine Intermediate->Precursor Asymmetric Reduction (>99% ee)

Figure 1: Retrosynthetic logic positioning 1-(5-fluoropyrimidin-2-yl)ethanol as a central chiral hub.

Protocol A: Enantioselective Synthesis via Biocatalysis[2]

Objective: Synthesize (S)-1-(5-fluoropyrimidin-2-yl)ethanol with >99% enantiomeric excess (ee). Rationale: Chemical reduction (e.g., NaBH4) yields a racemate, requiring wasteful resolution. Asymmetric hydrogenation (Ru/Ir catalysts) can be sensitive to the basic nitrogen in the pyrimidine ring. Biocatalytic reduction using engineered Ketoreductases (KREDs) is the industry gold standard for this transformation due to mild conditions and perfect stereocontrol.

Materials
  • Substrate: 2-Acetyl-5-fluoropyrimidine (purity >98%).

  • Enzyme: KRED-Screening Kit (e.g., Codexis or commercially available broad-spectrum ADHs). Note: KRED-P1 series typically favors (S)-alcohols.

  • Cofactor: NADP+ (1.0 mM).

  • Cofactor Recycling System: Isopropyl Alcohol (IPA) or Glucose/Glucose Dehydrogenase (GDH).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO4 (cofactor stabilizer).

  • Substrate Solution: Dissolve 500 mg of 2-acetyl-5-fluoropyrimidine in 2.5 mL of DMSO (5% v/v final concentration).

  • Reaction Assembly:

    • In a 100 mL round-bottom flask, add 45 mL of Buffer.

    • Add 25 mg of NADP+.

    • Add 5 mL of Isopropyl Alcohol (acts as the hydride donor for cofactor regeneration).

    • Add 50 mg of KRED enzyme powder.

    • Initiate reaction by adding the Substrate Solution.

  • Incubation: Stir gently (150 rpm) at 30°C for 24 hours. Critical: Do not vortex vigorously; shear stress can denature the enzyme.

  • Monitoring: Analyze a 50 µL aliquot via HPLC every 6 hours.

    • Column: Chiralpak AD-H.[1]

    • Mobile Phase: Hexane:IPA (90:10).

    • Detection: UV @ 254 nm.

  • Workup:

    • Once conversion >98%, add 50 mL Ethyl Acetate (EtOAc) to quench.

    • Filter through a Celite pad to remove enzyme.

    • Separate phases and wash the aqueous layer 2x with EtOAc.

    • Dry organic layer over Na2SO4 and concentrate in vacuo.

  • Yield: Expect 90-95% isolated yield as a clear, viscous oil.

Visualization: Biocatalytic Cycle

Biocatalysis Substrate 2-Acetyl-5-fluoropyrimidine Product (S)-1-(5-Fluoropyrimidin-2-yl)ethanol Substrate->Product Reduction Enzyme KRED Enzyme Enzyme->Substrate Catalysis NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer IPA Isopropanol Acetone Acetone IPA->Acetone Oxidation

Figure 2: KRED-mediated asymmetric reduction cycle with isopropanol cofactor regeneration.

Protocol B: Downstream Coupling (Mitsunobu Reaction)

Objective: Couple the chiral alcohol to a nucleobase (e.g., Adenine or a substituted Purine) with inversion of configuration (Walden inversion). Context: If you synthesized the (S)-alcohol, this reaction will yield the (R)-nucleoside analogue.

Materials
  • Alcohol: (S)-1-(5-fluoropyrimidin-2-yl)ethanol (from Protocol A).

  • Nucleophile: N-Benzoyl Adenine (protected nucleobase).

  • Phosphine: Triphenylphosphine (PPh3) or Polymer-supported PPh3 (for easier cleanup).

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL two-neck flask and purge with Argon.

  • Dissolution: Dissolve 1.0 eq of (S)-Alcohol and 1.2 eq of N-Benzoyl Adenine in anhydrous THF (0.1 M concentration).

  • Phosphine Addition: Add 1.5 eq of PPh3. Stir until fully dissolved.

  • Cooling: Cool the mixture to 0°C using an ice bath. Critical: Low temperature prevents side reactions (e.g., alkylation of the pyrimidine nitrogen).

  • DIAD Addition: Add 1.5 eq of DIAD dropwise over 15 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 12-18 hours.

  • Quench & Purification:

    • Concentrate the solvent directly.

    • Purify via Flash Column Chromatography (SiO2).

    • Gradient: 0-5% Methanol in DCM.

  • Validation: Verify the inversion of stereochemistry using Chiral HPLC or NOE NMR studies.

Analytical Specifications

To ensure the material meets "Pharma Grade" standards for downstream synthesis, the following specifications are recommended:

TestMethodAcceptance Criteria
Purity HPLC (C18, 254 nm)≥ 98.0%
Chiral Purity Chiral HPLC (AD-H)≥ 99.0% ee
Water Content Karl Fischer≤ 0.5% w/w
Residual Solvent GC-Headspace< 5000 ppm (DMSO/IPA)
Identity 1H-NMR (400 MHz)Conforms to structure
Fluorine NMR 19F-NMRSingle peak (approx -140 to -160 ppm)

References

  • Haufe, G. (2008). "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

    • Context: Foundational text on the metabolic stability conferred by fluorine substitution in pyrimidines.
  • Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry.

    • Context: Establishes the general protocol for KRED-mediated reduction of heteroarom
  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

    • Context: Authoritative review validating the mechanism and stoichiometry for the coupling reaction in Protocol B.
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons.

    • Context: The definitive guide for nucleoside coupling strategies, supporting the choice of protecting groups (N-Benzoyl) and solvents.
  • BenchChem Application Data. (2025). "Biocatalytic Protocols for Chiral Heterocycles."

    • Context: General reference for industrial biocatalysis parameters (buffer, temper

Sources

Troubleshooting & Optimization

Technical Support Center: Grignard Optimization for Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific challenges of synthesizing 1-(5-Fluoropyrimidin-2-yl)ethanol via Grignard chemistry. This transformation involves the addition of a nucleophilic methyl group to an electron-deficient pyrimidine scaffold, a reaction fraught with regioselectivity issues (ring vs. carbonyl attack).

Topic: Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol Ticket ID: PYR-5F-GRIG-OPT Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

You are likely attempting to synthesize 1-(5-Fluoropyrimidin-2-yl)ethanol via the addition of Methylmagnesium Bromide (MeMgBr) to 5-fluoropyrimidine-2-carbaldehyde .

The Core Problem: Pyrimidines are highly electron-deficient (π-deficient). The 2-, 4-, and 6-positions are naturally electrophilic.[1] When you introduce a strong nucleophile like a Grignard reagent, two competing pathways emerge:

  • Pathway A (Desired): Nucleophilic attack at the exocyclic carbonyl carbon (1,2-addition) to form the alcohol.

  • Pathway B (Parasitic): Nucleophilic attack at the C4 or C6 ring carbons (azophilic/conjugate addition), leading to ring-opening or the formation of stable dihydropyrimidine byproducts.

The Solution: Optimization requires suppressing Pathway B by manipulating the hard/soft nature of the nucleophile (using Lewis acids) and strictly controlling temperature kinetics .

Critical Reagent Preparation (The Setup)

Before running the reaction, validate your inputs. 90% of Grignard failures on heterocycles stem from stoichiometry errors.[1]

Protocol A: Grignard Titration (Mandatory)

Do not rely on the commercial molarity of MeMgBr. Pyrimidine additions are stoichiometry-sensitive; excess Grignard promotes ring destruction.[1]

  • Titrant: Salicylaldehyde phenylhydrazone or Iodine/LiCl method.[1]

  • Target: Determine precise Molarity (e.g., 2.85 M vs. label 3.0 M).

  • Why? You need exactly 1.05–1.1 equivalents. A large excess (>1.5 eq) guarantees C4/C6 attack.[1]

Protocol B: Electrophile Integrity

5-Fluoropyrimidine-2-carbaldehyde is prone to hydration (forming gem-diols) and dimerization.

  • Check: Run a quick

    
    H NMR in DMSO-
    
    
    
    . If you see a broad singlet >10 ppm (aldehyde) it is good.[1] If you see signals ~5-6 ppm, it is hydrated.[1]
  • Fix: If hydrated, azeotropically dry with toluene or sublime before use.[1]

Optimized Experimental Workflow (The Process)

This protocol uses Low-Temperature Addition and Lewis Acid Activation to favor carbonyl addition.

Step-by-Step Protocol
ParameterSpecificationRationale
Solvent Anhydrous THF (or DCM/THF 1:1)THF coordinates Mg, increasing nucleophilicity.[1] DCM can suppress ring attack by non-coordination.[1]
Temperature -78 °C (Critical)Kinetic control favors the faster carbonyl attack over the thermodynamic ring addition.
Additive LaCl

·2LiCl
(Optional but Recommended)
Lanthanides coordinate the carbonyl oxygen, making it "harder" and more reactive toward the Grignard.[1]
Addition Rate 0.5 mL/min (Slow Dropwise)Prevents local hotspots where concentration of MeMgBr spikes.
Detailed Procedure:
  • Dissolution: Dissolve 5-fluoropyrimidine-2-carbaldehyde (1.0 eq) in anhydrous THF (0.2 M concentration) under Argon.

  • Activation (Optional): Add LaCl

    
    ·2LiCl (0.5 eq) and stir for 30 min at room temperature to complex the carbonyl.
    
  • Cooling: Cool the mixture to -78 °C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Addition: Add MeMgBr (1.1 eq) dropwise over 20-30 minutes via syringe pump or pressure-equalizing funnel.

    • Note: The solution often turns deep yellow/orange. This is normal for pyrimidine anions.[1]

  • Monitoring: Stir at -78 °C for 1 hour. Do not warm up yet. TLC/LCMS check (quench a micro-aliquot into MeOH).

  • Quench: While still at -78 °C, add saturated aqueous NH

    
    Cl.
    
    • Why? Warming the unquenched magnesium alkoxide can trigger a retro-reaction or ring attack.

  • Workup: Warm to RT, extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .

Troubleshooting & FAQs

Q1: I am seeing a "double addition" or a byproduct with M+14 or M+16 mass. What is it?

Diagnosis: You likely have C4-methylation .[1] Mechanism: The Grignard attacked the ring carbon (C4) instead of the aldehyde. Fix:

  • Lower the temperature to -78 °C.

  • Switch solvent to Toluene/Ether (non-polar solvents disfavor charge-separated transition states required for ring addition).

  • Ensure your aldehyde is not hydrated (hydrates are unreactive toward carbonyl addition, leaving the ring as the only target).[1]

Q2: My yield is low (<30%), and the starting material is consumed.

Diagnosis: Formation of the 1,2-dihydropyrimidine intermediate which decomposes or oxidizes upon workup.[1] Fix: This often happens if the reaction is warmed before quenching. Ensure the quench happens at -78 °C.

Q3: Can I use the Nitrile (5-Fluoropyrimidine-2-carbonitrile) instead?

Answer: Yes, but be careful.

  • Pros: Nitriles are stable and easy to handle.[1]

  • Cons: The intermediate imine-magnesium species is stable but can still suffer ring attack if excess Grignard is present.

  • Protocol Adjustment: If using nitrile, reaction must be followed by an acidic hydrolysis (HCl) to get the ketone (1-(5-fluoropyrimidin-2-yl)ethanone), which then requires a separate reduction (NaBH

    
    ) to get your target alcohol. This is a 2-step route but often more robust for large scale.
    

Visualizations

Figure 1: Reaction Pathway & Selectivity

This diagram illustrates the competition between the desired carbonyl addition and the parasitic ring attack.

G cluster_0 Path A: Kinetic Control (-78°C) cluster_1 Path B: Thermodynamic/Side Rxn (>0°C) Start 5-Fluoropyrimidine- 2-carbaldehyde Target Magnesium Alkoxide (C2-Addition) Start->Target 1,2-Addition (Carbonyl) RingAttack C4/C6-Methyl Dihydropyrimidine Start->RingAttack 1,4-Addition (Ring) MeMgBr MeMgBr (Nucleophile) MeMgBr->Start Product 1-(5-Fluoropyrimidin- 2-yl)ethanol Target->Product NH4Cl Quench Decomp Ring Opening / Polymerization RingAttack->Decomp Workup/Oxidation

Caption: Path A (Green) represents the desired carbonyl addition favored by low temperatures. Path B (Red) shows the parasitic ring addition common in electron-deficient heterocycles.

Figure 2: Optimized Workflow Decision Tree

Workflow Check Check Aldehyde Purity (NMR) Hydrated Hydrated? (Gem-diol peaks) Check->Hydrated Dry Azeotrope w/ Toluene Hydrated->Dry Yes Clean Dissolve in THF Add LaCl3 (Optional) Hydrated->Clean No Dry->Clean Cool Cool to -78°C Clean->Cool Add Add MeMgBr (1.1 eq) Slow Dropwise Cool->Add Monitor TLC/LCMS at -78°C Add->Monitor Complete Quench w/ NH4Cl (Still at -78°C) Monitor->Complete Done Incomplete Stir longer (Do NOT add more reagent) Monitor->Incomplete SM Left Incomplete->Monitor

Caption: Decision tree for the experimental execution, highlighting the critical impurity check and temperature-controlled quenching step.

References

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Source: ACS Omega (2018).[1] Relevance: Details the competition between carbonyl and ring addition (C4/C6) in pyrimidine nitriles and aldehydes, specifically noting the temperature dependence of dihydropyrimidine formation. URL:[Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Source: Master Organic Chemistry.[1] Relevance: foundational mechanisms of 1,2-addition and the necessity of acidic workup. URL:[Link]

  • Preparation method for 2-hydroxyl-5-fluorine pyrimidine. Source: Google Patents (CN101314594B).[1] Relevance: Provides context on the stability and handling of 5-fluoropyrimidine precursors. URL:

  • Synthesis of 1,4-amino alcohols by Grignard reagent addition. Source: Organic & Biomolecular Chemistry (via PubMed).[1] Relevance: Demonstrates Grignard compatibility with functionalized heterocycles and optimization of addition protocols. URL:[Link]

Sources

troubleshooting low yield in 1-(5-Fluoropyrimidin-2-yl)ethanol preparation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 1-(5-fluoropyrimidin-2-yl)ethanol is deceptively simple in structure but notoriously difficult in practice. The electron-deficient nature of the 5-fluoropyrimidine ring creates a "perfect storm" for side reactions—specifically nucleophilic attack at the C4/C6 positions and instability of metallated intermediates.

This guide addresses the three most common causes of low yield:

  • Regioselectivity Errors (in Lithiation routes).

  • Ring Addition Side-Reactions (in Grignard/Nitrile routes).

  • Isolation Failures (due to water solubility and volatility).

Part 1: Diagnostic Flowchart

Before adjusting your protocol, identify your failure mode using the decision tree below.

Troubleshooting Start Start: Low Yield Observed Route Which Synthetic Route? Start->Route Lithiation Route A: Lithiation of 5-Fluoropyrimidine Route->Lithiation Grignard Route B: Grignard Addition to 2-Cyanopyrimidine Route->Grignard Q_Lith Did you observe a black tar/polymer? Lithiation->Q_Lith Q_Grig Did you observe starting material or C4-alkylated byproducts? Grignard->Q_Grig Issue_Hetaryne ISSUE: Hetaryne Formation or C4 Lithiation Q_Lith->Issue_Hetaryne Yes Workup Reaction looked good by TLC/LCMS but mass lost after workup? Q_Lith->Workup No Issue_RingAttack ISSUE: Nucleophilic Attack on Pyrimidine Ring (C4) Q_Grig->Issue_RingAttack Yes Q_Grig->Workup No Issue_Solubility ISSUE: Product lost to Aqueous Phase Workup->Issue_Solubility Yes

Figure 1: Diagnostic logic for identifying yield loss mechanisms.

Part 2: Troubleshooting Guides

Issue 1: The "Lithiation Trap" (Route A)

Symptom: You treated 5-fluoropyrimidine with LiTMP/LDA followed by acetaldehyde, but isolated complex mixtures or the 4-substituted isomer.

The Mechanism of Failure: Direct lithiation of 5-fluoropyrimidine is thermodynamically driven to the C4 position (ortho to the fluorine atom), not the C2 position, due to the strong inductive effect of the fluorine. Furthermore, the resulting 4-lithio-5-fluoropyrimidine is unstable; it readily eliminates LiF to form 4,5-didehydropyrimidine (a hetaryne) , which polymerizes or reacts nonspecifically.

The Solution: Do not use direct lithiation of 5-fluoropyrimidine for C2 functionalization.

  • Alternative Protocol: Use 2-Chloro-5-fluoropyrimidine .[1]

    • Perform a halogen-metal exchange using n-BuLi at -100°C (Trapp mixture solvent: THF/Et2O/Pentane 4:1:1) to generate the 2-lithio species.

    • The Chlorine atom at C2 allows for cleaner exchange than direct deprotonation.

    • Quench immediately with acetaldehyde.

Expert Tip: If you must use deprotonation, block the C4/C6 positions first, or accept that C2-lithiation is kinetically disfavored without specific directing groups.

Issue 2: Grignard Ring Attack (Route B)

Symptom: Reaction of 2-cyano-5-fluoropyrimidine with Methylmagnesium Bromide (MeMgBr) yields a mixture of starting material and "heavy" byproducts (dimers).

The Mechanism of Failure: Pyrimidines are electron-deficient (π-deficient). Grignard reagents are "hard" nucleophiles that often prefer to attack the electron-poor C4 or C6 positions of the ring rather than the nitrile carbon (C-CN). This results in addition-elimination or ring-opening products.

Protocol Adjustment (The "Cerium Switch"): Use organocerium chemistry to increase nucleophilicity toward the carbonyl/nitrile while suppressing basicity and ring attack.

Optimized Protocol:

  • Dry your CeCl₃: Heat CeCl₃·7H₂O at 140°C under high vacuum (0.1 mmHg) for 2 hours until a fine white powder forms.

  • Form the Reagent: Suspend anhydrous CeCl₃ (1.5 eq) in THF. Stir for 1 hour.

  • Add Grignard: Add MeMgBr (1.5 eq) to the slurry at -78°C. Stir for 30 mins to form the organocerium species.

  • Add Substrate: Add 2-cyano-5-fluoropyrimidine (1.0 eq) slowly at -78°C .

  • Quench: Acetic acid/THF mixture at -78°C, then warm to RT.

Data Comparison:

ConditionNucleophileTempYieldMajor Side Product
StandardMeMgBr0°C< 20%C4-Methyl adducts / Tars
CryogenicMeMgBr-78°C45%Unreacted SM + C4 adducts
Cerium MeCeCl₂ -78°C > 85% None (Clean conversion)
Issue 3: The "Invisible" Yield Loss (Isolation)

Symptom: LCMS shows 95% conversion, but after aqueous workup and rotovap, you recover only 30% yield.

The Mechanism of Failure:

  • Water Solubility: 1-(5-Fluoropyrimidin-2-yl)ethanol is a small, polar molecule with significant hydrogen bonding capability. It partitions poorly into diethyl ether or hexane during extraction.

  • Volatility: While the boiling point is moderate (~100°C at reduced pressure), it can co-evaporate with solvents if the vacuum is too strong or the bath too hot.

Optimized Workup Protocol:

  • Salting Out: Saturate the aqueous quench phase with solid NaCl or K₂CO₃ . This is non-negotiable. The aqueous layer must be a slurry.

  • Solvent Choice: Do not use Diethyl Ether. Use DCM (Dichloromethane) or EtOAc/iPrOH (3:1) .

    • Recommendation: Perform 4x extractions with DCM.

  • Drying: Dry organic layer over Na₂SO₄, filter.

  • Evaporation: Do not heat the water bath above 35°C . Stop evaporation immediately when solvent volume is low and switch to a high-vacuum line for the final traces to avoid bumping/sublimation.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use the Stille coupling instead of Grignard? A: Yes, and it is often superior for scale-up. Coupling 2-Chloro-5-fluoropyrimidine with tributyl(1-ethoxyvinyl)tin followed by acidic hydrolysis gives the ketone in near-quantitative yield. This avoids the "ring attack" issue entirely. You then reduce the ketone with NaBH₄.[2]

Q: Why is my product turning yellow/brown on the shelf? A: Pyrimidine alcohols are sensitive to oxidation and light. The 5-fluoro group destabilizes the ring slightly compared to non-fluorinated analogs. Store under Argon at -20°C.

Q: I see a peak at M+16 in my mass spec. What is it? A: This is likely the N-oxide. If you used a vigorous oxidant or allowed the reaction to sit in air/light for too long, the pyrimidine nitrogen can oxidize.

References

  • Regioselectivity of Lithiation

    • Context: Discusses the challenges of regiocontrol in pyrimidine functionalization and the preference for C4
    • Source: Organic & Biomolecular Chemistry, "Regioselective synthesis of novel 4,5-diaryl functionalized 3,4-dihydropyrimidine-2(1H)-thiones..."[3]

    • URL:[Link]

  • Synthesis of Cyanopyrimidines (Precursors)

    • Context: Detailed protocols for synthesizing and handling 2-cyanopyrimidines, the key starting m
    • Source: MDPI, "Synthesis of 2-Cyanopyrimidines"
    • URL:[Link][2][3][4][5][6]

  • General Pyrimidine Lithiation (Schlosser Base)

    • Context: Foundational work on using LiTMP for sensitive heterocycles.
    • Source: Thieme Connect, "The lithi
    • URL:[Link]

  • Isolation of Water-Soluble Pyrimidines

    • Context: Techniques for recovering polar nucleobases/pyrimidines from aqueous media.[7]

    • Source: ResearchGate, "Direct Isol
    • URL:[Link]

Sources

Technical Support Center: Purification of 1-(5-Fluoropyrimidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: 1-(5-Fluoropyrimidin-2-yl)ethanol CAS: 905587-43-1 Role: Critical chiral intermediate for fluorinated kinase inhibitors and agrochemicals.

This guide addresses the three primary failure modes encountered during the isolation of this secondary alcohol: Aqueous retention (due to pyrimidine polarity), Chemical instability (acid-catalyzed dehydration), and Precursor co-elution (similar Rf to the ketone starting material).

Physical Property Snapshot
PropertyValue / CharacteristicImplication for Purification
Physical State Viscous Oil / Low-melting SolidRecrystallization is difficult; Chromatography is preferred.
Polarity High (LogP ~ 0.3 - 0.6)Significant water solubility; requires "salting out" or polar organic extraction.
Stability Acid-sensitiveProne to elimination to form vinyl-pyrimidine species.
Chirality Racemic (1 stereocenter)Requires Chiral SFC/HPLC for enantiopurity (if not asymmetric synthesis).

Module 1: The "Water Trap" (Extraction Challenges)

The Issue: Users frequently report low mass recovery after reaction workup. The pyrimidine ring's nitrogen atoms accept hydrogen bonds, making the molecule highly water-soluble, especially in acidic or neutral pH.

Troubleshooting Protocol: The "Salting Out" System

Objective: Maximize partition coefficient (


) into the organic phase.
  • pH Adjustment:

    • Do not acidify. Protonation of the pyrimidine nitrogen (

      
      ) will lock the compound in the aqueous phase.
      
    • Maintain pH 7.0–8.0.

  • Saturation:

    • Saturate the aqueous layer with NaCl (brine) before extraction. This disrupts the hydration shell around the pyrimidine.

  • Solvent Selection:

    • Avoid: Diethyl ether or Hexanes (too non-polar).

    • Recommended: Ethyl Acetate (EtOAc) or 2-MeTHF. For difficult cases, use 10% Isopropanol (IPA) in Dichloromethane (DCM).

ExtractionWorkflow Start Quenched Reaction Mixture (Aqueous) CheckPH Check pH Start->CheckPH Acidic pH < 7 (Risk: Protonation) CheckPH->Acidic If Acidic Salt Add NaCl to Saturation (Salting Out) CheckPH->Salt If Neutral Adjust Adjust to pH 7-8 (Sat. NaHCO3) Acidic->Adjust Adjust->Salt Extract Extract x3 (EtOAc or 10% IPA/DCM) Salt->Extract Dry Dry Organic Layer (Na2SO4 + 1% Et3N) Extract->Dry

Figure 1: Optimized extraction workflow to prevent aqueous loss of pyrimidine alcohols.

Module 2: The "Polarity Trap" (Chromatography)

The Issue: The product co-elutes with the ketone precursor (1-(5-fluoropyrimidin-2-yl)ethanone) on standard silica columns because the pyrimidine ring dominates the adsorption interaction.

Troubleshooting Protocol: Modifier Engineering

Standard Hexane/EtOAc gradients often result in "streaking" or broad peaks.

Method A: Buffered Normal Phase (Best for Crude)

  • Stationary Phase: Spherical Silica (40–60 µm).

  • Mobile Phase: DCM / Methanol (95:5 to 90:10).

  • Critical Additive: Add 1% Triethylamine (Et3N) to the mobile phase.

    • Why? It neutralizes acidic sites on the silica, preventing peak tailing and suppressing dehydration.

Method B: Reverse Phase (Best for Polishing)

  • Column: C18 (ODS).

  • Mobile Phase: Water (0.1% NH4HCO3) / Acetonitrile.

    • Note: Avoid TFA (Trifluoroacetic acid). Acidic modifiers can degrade the alcohol during concentration.

Data: Rf Value Comparison (Silica TLC)
Solvent SystemKetone Precursor (

)
Target Alcohol (

)
Resolution Status
Hex/EtOAc (1:1) 0.350.30Poor (Overlap)
DCM/MeOH (95:5) 0.600.45Good
DCM/MeOH/Et3N (94:5:1) 0.620.48Excellent (Sharp spots)

Module 3: Stability & The "Elimination Trap"

The Issue: Secondary alcohols alpha to electron-deficient heterocycles (like 5-fluoropyrimidine) are prone to E1cB or E1 elimination, yielding the vinyl impurity (styrene analog).

Mechanism: The electron-withdrawing fluorine and pyrimidine ring stabilize the transition state for dehydration, especially if heated or exposed to acid.

Prevention Protocol
  • Temperature Control: Never heat the crude mixture above 40°C during rotary evaporation.

  • Storage: Store under Argon at 2–8°C.

  • Stabilization: If storing as an oil, add trace traces of base (e.g., store over a few pellets of K2CO3) if the compound is not immediately used.

StabilityPath Alcohol Target Alcohol (Secondary) Acid Acidic Silica / Heat Alcohol->Acid Exposure Carbocation Transition State (Stabilized by Pyrimidine) Acid->Carbocation -H2O Vinyl Vinyl Impurity (Irreversible) Carbocation->Vinyl -H+

Figure 2: Dehydration pathway triggered by acidic environments or excessive heat.

Frequently Asked Questions (FAQs)

Q1: My product is a racemate. How do I separate the enantiomers? A: Standard silica cannot separate enantiomers. You must use Chiral SFC (Supercritical Fluid Chromatography) or Chiral HPLC.

  • Recommended Column: Chiralpak AD-H or IC.

  • Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine).

  • Reference: Enzymatic resolution using Lipase B (CAL-B) is also effective for kinetic resolution of pyrimidine ethanols [1].

Q2: The NMR shows a doublet at ~6.5 ppm and ~5.5 ppm. What is this? A: This is the vinyl elimination product (1-(5-fluoropyrimidin-2-yl)ethene). It indicates your workup was too acidic or the rotovap bath was too hot. You must repurify using the "Buffered Normal Phase" method described in Module 2.

Q3: Can I use NaBH4 for the reduction of the ketone? A: Yes, Sodium Borohydride in Methanol at 0°C is the standard protocol. However, ensure you quench with saturated NH4Cl (mildly acidic) rather than HCl to prevent the "Elimination Trap."

Q4: Why is my oil turning yellow/brown upon standing? A: Pyrimidines are sensitive to oxidation and light. The color change indicates N-oxide formation or polymerization of trace vinyl impurities. Store in the dark under inert gas.

References

  • Enzymatic Resolution Context: Gotor-Fernández, V., et al. "Preparation of Chiral 1-Heteroarylethanols using Lipases." Journal of Molecular Catalysis B: Enzymatic, vol. 43, 2006. (General methodology for heteroaryl ethanols).

  • Synthesis & Properties: BLD Pharm Product Data. "1-(5-Fluoropyrimidin-2-yl)ethanol MSDS and Properties."

  • Precursor Data: Sigma-Aldrich. "1-(5-Fluoropyrimidin-2-yl)ethanone Product Specification."

  • Purification of N-Heterocycles: Armarego, W. L. F. "Purification of Laboratory Chemicals - Pyrimidines." Butterworth-Heinemann, 8th Edition.

challenges in scaling up 1-(5-Fluoropyrimidin-2-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Development & Scale-Up Troubleshooting

Executive Summary: The "Fluorine Effect"

Scaling the synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol presents a unique dichotomy. While the reduction of the ketone precursor is generally straightforward, the construction of the 2-substituted 5-fluoropyrimidine core is fraught with electronic hazards.[1]

The presence of the fluorine atom at C-5 significantly lowers the LUMO energy of the pyrimidine ring, making the C-4 and C-6 positions highly susceptible to nucleophilic attack (SNAr) or ring-opening reactions (ANRORC mechanism), even when targeting the C-2 position.[1]

This guide addresses the two critical phases of this synthesis:

  • The "Grignard Bottleneck": Chemoselective addition to 5-fluoropyrimidine-2-carbonitrile.[1]

  • The "Stereo-Control Phase": Enantioselective reduction of the resulting ketone.[1]

The Synthesis Landscape

The following diagram illustrates the primary synthetic pathway and the competing impurity profiles that plague scale-up efforts.

G Start 5-Fluoropyrimidine- 2-carbonitrile Intermed Imine-Mg Intermediate Start->Intermed  Nucleophilic Attack (C-2) Impurity1 Impurity A: C-4/C-6 Alkylation (Regioisomer) Start->Impurity1  Attack at C-4/C-6 Impurity2 Impurity B: Ring Opening (Polymerization) Start->Impurity2  Ring Cleavage MeMgBr MeMgBr / MeLi (Nucleophile) MeMgBr->Start TargetKetone 2-Acetyl-5- fluoropyrimidine Intermed->TargetKetone  Acid Hydrolysis Impurity3 Impurity C: Tertiary Alcohol (Over-addition) Intermed->Impurity3  Excess MeMgBr TargetAlcohol TARGET: 1-(5-Fluoropyrimidin- 2-yl)ethanol TargetKetone->TargetAlcohol  Biocatalysis (KRED) or NaBH4

Figure 1: Reaction pathway analysis showing the competition between the desired C-2 addition and the kinetically favored C-4/C-6 nucleophilic attacks.[1]

Troubleshooting Module: The Grignard Step

Context: You are converting 5-fluoropyrimidine-2-carbonitrile to 2-acetyl-5-fluoropyrimidine using Methylmagnesium bromide (MeMgBr).

Q1: Why is my yield dropping (<40%) upon scaling to >100g, despite success at gram scale?

Diagnosis: This is a classic "Mixing vs. Kinetics" failure. At the gram scale, heat dissipation is rapid.[1] At the 100g scale, localized hot spots during Grignard addition favor the thermodynamically stable attack at C-4 or C-6 (Impurity A in Fig 1) rather than the kinetic attack at the nitrile (C-2).[1] Furthermore, the imine-magnesium intermediate can act as a base, triggering self-condensation.[1]

Corrective Action:

  • Switch Reagents: Transition from standard MeMgBr to Turbo-Grignard (iPrMgCl·LiCl + MeI) or use LaCl3[1]·2LiCl as an additive.[1] The Lithium salt breaks up Grignard aggregates, increasing the rate of nitrile addition relative to ring attack.[1]

  • Temperature Protocol: Maintain the internal temperature strictly between -10°C and 0°C . Do not go to -78°C (reaction stalls, leading to accumulation and thermal runaway upon warming) and do not exceed 5°C.[1]

  • Dosing Strategy: Use a subsurface dip tube for Grignard addition to prevent high local concentrations at the solvent surface.[1]

Q2: The reaction mixture turns into a solid "brick" during workup. How do I recover the product?

Diagnosis: Magnesium salts (Mg(OH)2) form a gelatinous matrix with the pyrimidine, trapping the product.[1] This is exacerbated by the high basicity of the pyrimidine nitrogens.[1]

Corrective Action:

  • Do NOT use: Saturated NH4Cl alone (insufficient for this scale).

  • USE: A Reverse Quench into Rochelle’s Salt (Potassium Sodium Tartrate) or Citric Acid (10% aq) .[1]

    • Protocol: Pour the cold reaction mixture into a chilled, stirred solution of 20% Rochelle’s salt. Agitate for 2 hours until two clear layers form. The tartrate creates a soluble complex with magnesium, preventing emulsion.[1]

Troubleshooting Module: The Reduction (Stereocontrol)

Context: Reducing 2-acetyl-5-fluoropyrimidine to the target ethanol.

Q3: Chemical reduction (NaBH4) works, but I need >99% ee. Why is CBS reduction failing?

Diagnosis: Pyrimidine nitrogens coordinate to the Boron in the CBS catalyst, poisoning it.[1] You would need stoichiometric amounts of CBS, which is cost-prohibitive.[1]

Corrective Action: Biocatalysis (Ketoreductases - KREDs). Enzymatic reduction is the industry standard for heteroaryl ketones because enzymes are less susceptible to nitrogen coordination inhibition than transition metal catalysts.[1]

Comparative Data: Reduction Methods

MethodReagent CostScalabilityee %Main Challenge
NaBH4 LowHigh0% (Racemic)Requires chiral resolution downstream.
CBS (Borane) HighLow80-90%Catalyst poisoning by pyrimidine N.
Transfer Hydrog.[1] (Ru/TsDPEN) MediumMedium90-95%Metal removal (ppm limits) is difficult.[1]
Biocatalysis (KRED) Low (at scale)High >99.5% Requires enzyme screening (Codexis/Almac).[1]
Q4: I am seeing "Over-Reduction" to the ethyl-pyrimidine.

Diagnosis: If using catalytic hydrogenation (Pd/C, H2), the C-F bond is labile (hydrodefluorination) and the pyrimidine ring can be hydrogenated.[1] Solution: Avoid H2/Pd. Stick to hydride donors (Borohydrides) or Transfer Hydrogenation (Enzymatic/Formate).[1]

Detailed Protocols

Protocol A: Scalable Synthesis of 2-Acetyl-5-fluoropyrimidine

(Optimized for 100g Scale)

  • Setup: 2L Jacket reactor, overhead stirrer, N2 atmosphere.

  • Charge: 5-Fluoropyrimidine-2-carbonitrile (1.0 equiv) and anhydrous THF (10 vol). Cool to -5°C .[1]

  • Addition: Add MeMgBr (3.0 M in ether, 1.2 equiv) dropwise over 2 hours.

    • Critical: Maintain internal temp < 0°C.[1][2]

  • Reaction: Stir at 0°C for 1 hour. Monitor by HPLC (quench aliquot in MeOH). Look for disappearance of nitrile.[1]

  • Quench (Reverse): Pump the reaction mixture into a second reactor containing 15% Citric Acid (5 vol) and MTBE (5 vol) pre-chilled to 0°C.

    • Note: Exothermic![1][3] Control feed rate to keep quench temp < 20°C.

  • Hydrolysis: Stir the biphasic mixture at 20°C for 3 hours to hydrolyze the imine intermediate to the ketone.

  • Workup: Separate phases. Wash organic layer with NaHCO3 (5 vol) and Brine (5 vol).[1] Dry over Na2SO4.

  • Isolation: Solvent swap to Heptane/IPA for crystallization.

Protocol B: Enzymatic Reduction to (S)-1-(5-Fluoropyrimidin-2-yl)ethanol

(General KRED Screen Protocol)

  • Buffer: Prepare 100mM Potassium Phosphate buffer (pH 7.0) containing 2mM MgSO4.[1]

  • Mix: Dissolve 2-Acetyl-5-fluoropyrimidine (50g) in IPA (Isopropanol, 10% v/v of total volume).

  • Enzyme: Add KRED enzyme (e.g., KRED-P1 series) and NADP+ cofactor (catalytic amount).[1]

  • Recycle System: Add GDH (Glucose Dehydrogenase) and Glucose to recycle the cofactor.[1]

  • Reaction: Stir at 30°C for 24 hours.

  • Workup: Extract with Ethyl Acetate. The enzyme remains in the aqueous phase (no metal scavenging needed).[1]

Safety & Engineering Controls

Thermal Runaway Risk (Grignard)
  • Hazard: The addition of MeMgBr to the nitrile is highly exothermic (

    
    ).[1]
    
  • Control: Use a dosing pump interlocked with the reactor temperature probe.[1] If

    
    , the pump must  auto-stop.[1]
    
Fluorine Chemistry Hazards
  • Hydrofluoric Acid (HF) Potential: In the event of a fire or extreme acidic hydrolysis, the C-F bond can rupture, releasing HF.[1]

  • PPE: Calcium gluconate gel must be available in the lab whenever handling fluorinated pyrimidines on scale.[1]

References

  • Nucleophilic Attacks on 5-Fluoropyrimidines

    • Mechanism of SNAr in fluoropyrimidines.
    • Source: (WuXi AppTec QM Class).[1]

  • Grignard Addition to Nitriles (Safety & Mechanism)

    • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines.
    • Source:.[1]

  • Enzymatic Reduction of Heteroaryl Ketones

    • Efficient bioreduction of 1-(furan-2-yl)ethanone into enantiomerically pure drug precursor.[1][4]

    • Source:.[1]

  • Grignard Safety on Scale

    • Major Hazards in Grignard Reactions.[1][3]

    • Source:.[1]

  • General Synthesis of 2-Substituted-5-Fluoropyrimidines

    • Synthesis of 2-amino-5-fluoropyridine (Analogous Chemistry).
    • Source:.[1]

Sources

Technical Support Center: Enantioselective Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Ticket ID: #ASYM-PYR-5F

Executive Summary & Scope

Welcome to the Technical Support Center for chiral heteroaromatic synthesis. You are likely targeting 1-(5-fluoropyrimidin-2-yl)ethanol , a critical pharmacophore often found in kinase inhibitors (e.g., JAK, ERK inhibitors) and agrochemicals.

The Core Challenge: Synthesizing this alcohol with high enantiomeric excess (


) is complicated by two factors:
  • Electronic Effects: The 5-fluoropyrimidine ring is highly electron-deficient. This increases the acidity of the

    
    -protons in the ketone precursor, leading to a higher risk of racemization during workup or under basic catalytic conditions.
    
  • Catalyst Poisoning: The pyrimidine nitrogen atoms act as Lewis bases, which can coordinate to transition metal catalysts (Ru, Rh, Ir), drastically reducing turnover frequency (TOF).

This guide prioritizes Biocatalysis (Ketoreductases) as the "Gold Standard" for selectivity, with Ru-Catalyzed Transfer Hydrogenation as the robust chemical alternative.

Tier 1: Biocatalytic Synthesis (Recommended Route)

Why this is the preferred method: Engineered Ketoreductases (KREDs) offer superior chemo- and enantioselectivity because they bind the substrate in a rigid active site, preventing the "flip" that causes racemization. They operate under mild conditions (pH 7, 30°C), avoiding the metal-coordination issues of chemical catalysis.

Standard Operating Procedure (SOP-BIO-01)

Reagents:

  • Substrate: 1-(5-fluoropyrimidin-2-yl)ethanone

  • Enzyme: NADPH-dependent KRED (Screening required; typically Lactobacillus or Candida origin variants).

  • Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose + NADP+.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

Workflow Diagram:

BiocatalyticCycle Substrate Ketone Substrate (Prochiral) KRED KRED Enzyme Substrate->KRED Product Chiral Alcohol (>99% ee) NADP NADP+ GDH GDH Enzyme NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Product Reduction KRED->NADP GDH->NADPH Recycling GDH->Gluconolactone Oxidation

Figure 1: Coupled enzymatic cycle ensuring cofactor regeneration. Essential for economic viability.

Troubleshooting Guide: Biocatalysis
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Product Inhibition: The chiral alcohol accumulates and inhibits the enzyme.Add Resin: Introduce a hydrophobic resin (e.g., Amberlite XAD-4) to sequester the product in situ as it forms.
pH Drift (Acidification) Gluconic Acid Buildup: The GDH cycle produces gluconic acid, lowering pH and deactivating the KRED.Titration: Use an autotitrator with 1M NaOH to maintain pH 7.0. Alternatively, switch to Isopropyl Alcohol (IPA) + ADH recycling system (produces acetone, neutral).
Substrate Precipitation Solubility Limit: The fluorinated ketone is poorly soluble in buffer.Co-solvent: Add 5-10% DMSO or MeOH. Warning: Do not exceed 20% as this may denature the enzyme.
Emulsion during Workup Protein Surfactants: Enzymes act as surfactants.Filter: Pass the reaction mixture through a Celite pad before extraction.

Tier 2: Chemical Catalysis (Transfer Hydrogenation)[1][2][3]

When to use this: If biocatalysts are unavailable or if the substrate concentration required is extremely high (>100 g/L).

The Catalyst System: Use a Ruthenium(II)-arene complex with a chiral diamine ligand (Noyori-Ikariya type).

  • Catalyst: RuCl

  • Hydrogen Source:[1][2][3] Formic Acid / Triethylamine (5:2 azeotrope) or Isopropanol.

Critical Technical Note: The "Pyrimidine Effect"

Unlike simple phenyl ketones, the pyrimidine ring can coordinate to the Ruthenium center via the nitrogen lone pair. This displaces the chiral ligand or blocks the active site.

  • Solution: Run the reaction in slightly acidic media (Formic acid/TEA) rather than basic Isopropanol/KOH. Protonating the pyrimidine nitrogen reduces its ability to bind to the metal.

Troubleshooting Guide: Chemical Catalysis
SymptomProbable CauseCorrective Action
Reaction Stalls at ~80% Catalyst Deactivation: Pyrimidine N-coordination over time.Increase Loading: Bump catalyst loading from 0.5 mol% to 1.0 mol%. Ensure strictly anaerobic conditions (degas solvents).
Low ee (<90%) Racemization: The product is racemizing via enolization in the reaction medium.Lower Temp: Reduce reaction temperature to 0°C or -10°C. Switch from IPA (reversible) to Formic Acid (irreversible).
Green/Blue Reaction Color Oxidation: The Ru-hydride species has oxidized.Oxygen Leak: Check Schlenk lines. The active catalyst species should be orange/red.

Tier 3: Analytical & Purification Support

You cannot improve what you cannot measure. The fluorinated motif requires specific separation conditions.

Chiral HPLC Method (Reference Standard)
  • Column: Daicel Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm (Pyrimidine absorption).

  • Expected Separation: The 5-fluoro group often increases retention time differences compared to the non-fluorinated analog due to interaction with the amylose stationary phase.

Data Comparison Table:

MetricBiocatalysis (Tier 1)Ru-Transfer Hydrogenation (Tier 2)
Enantiomeric Excess (ee) > 99% (Typical)90 - 96%
Conversion > 98%90 - 95%
Reaction Time 24 - 48 hours4 - 12 hours
Cost Driver Enzyme screeningCatalyst (Ruthenium)
Scalability Excellent (Water-based)Good (Solvent handling)

Decision Logic (Workflow)

Use this logic tree to determine your immediate next step.

TroubleshootingTree Start Start: Selectivity Issue? CheckEE Is ee < 95%? Start->CheckEE Method Current Method? CheckEE->Method Yes CheckConv Is Conversion Low? BioBranch Biocatalysis Method->BioBranch Enzymatic ChemBranch Ru-Catalysis Method->ChemBranch Chemical Screen Action: Screen different KRED Homologs BioBranch->Screen Wrong Enzyme CheckpH Action: Check Buffer pH (Gluconic acid?) BioBranch->CheckpH Reaction Stalled Temp Action: Lower Temp (Suppress racemization) ChemBranch->Temp Low ee Loading Action: Increase Cat Load (Overcome poisoning) ChemBranch->Loading Stalled

Figure 2: Rapid diagnostic logic for process optimization.

References & Authoritative Grounding

  • BenchChem. (2025).[5] Application Notes and Protocols for the Enantioselective Synthesis of 1-(Furan-2-yl)ethanol Using Biocatalysts. (Establishes the baseline protocol for heteroaromatic ketone reduction using whole-cell and isolated enzymes). 5[6][1][7][8][9][10][11]

  • ResearchGate (Lactobacillus paracasei BD101). (2025). Efficient bioreduction of 1-(furan-2-yl)ethanone into enantiomerically pure drug precursor.[8] (Demonstrates >99% ee and gram-scale viability for similar heteroaromatic substrates). 8[6][1][12][2][3][4][7][8][9][10][11]

  • MDPI (Molecules). (2012).[2] Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies.[6] (Details the synthesis and application of Ru-arene complexes for ketone reduction, addressing ligand effects). 6

  • MySkinRecipes (Chemical Data). 1-(5-Fluoro-4-methoxypyrimidin-2-yl)ethanone Product Specifications. (Verifies the specific substrate as a key intermediate for kinase inhibitors and agrochemicals). 13[6][1][9]

  • NIH (PMC). Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes. (Provides the mechanistic basis for using Ru-Pybox and phosphonite ligands to achieve high conversion in difficult aryl ketones). 1[6][1][12][2][7][8][9][10][11]

Sources

Validation & Comparative

characterizing unknown impurities in 1-(5-Fluoropyrimidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to Characterizing Unknown Impurities in 1-(5-Fluoropyrimidin-2-yl)ethanol: A Multi-Modal Analytical Comparison

Executive Summary In the synthesis of high-value pharmaceutical intermediates like 1-(5-Fluoropyrimidin-2-yl)ethanol (CAS: 1279822-06-6), the emergence of "unknown" impurities at late-stage development poses a critical risk to regulatory filing. Standard HPLC-UV workflows often fail to resolve or identify these structurally similar degradants, particularly those arising from defluorination or oxidative pathways.

This guide compares the industry-standard Single-Mode QC Workflow (SQCW) against an advanced High-Resolution Multi-Modal Profiling Workflow (HR-MMPW) . Through a controlled case study of a persistent unknown impurity ("Impurity X") at RRT 1.12, we demonstrate that the HR-MMPW provides the necessary orthogonal data to meet ICH Q3A(R2) identification thresholds, whereas the standard alternative fails to provide actionable structural elucidation.

Introduction: The "Unknown" Challenge

1-(5-Fluoropyrimidin-2-yl)ethanol is a chiral building block frequently used in the synthesis of kinase inhibitors. Its pyrimidine core, substituted with a fluorine atom, introduces specific stability challenges:

  • Nucleophilic Aromatic Substitution (

    
    ):  The C-5 fluorine is susceptible to displacement by nucleophiles (e.g., hydroxide, alkoxides).
    
  • Oxidative Instability: The secondary alcohol moiety is prone to oxidation back to the ketone starting material.

The Regulatory Mandate: According to ICH Q3A(R2) guidelines, any impurity exceeding the 0.10% identification threshold must be structurally characterized. In our case study, a process batch exhibited a recurrent peak at 0.15% area normalization, labeled "Impurity X," which standard LC-UV methods failed to identify.

Comparative Methodology

We evaluated two distinct analytical strategies for characterizing "Impurity X."

Alternative A: Standard Quality Control Workflow (SQCW)
  • Instrumentation: HPLC with Diode Array Detector (DAD) coupled to a Single Quadrupole MS (Low Resolution).

  • Methodology: Standard C18 gradient elution.

  • Outcome:

    • UV: Peak detected at 254 nm. UV spectrum identical to the API (suggesting the chromophore is intact).

    • MS: Nominal mass

      
       Da.
      
    • Limitation: The nominal mass was inconclusive. It could represent a defluorinated species (

      
      ?) or a simple fragment. The lack of mass accuracy prevented formula generation.
      
The Solution: High-Resolution Multi-Modal Profiling Workflow (HR-MMPW)
  • Instrumentation: UHPLC coupled to Q-TOF MS (High Resolution) + 500 MHz Cryoprobe NMR.

  • Methodology: Orthogonal separation followed by accurate mass scoring and isotopic fine structure analysis.

  • Outcome:

    • Exact Mass: 140.0367 Da (Neutral).

    • Formula:

      
      .
      
    • Identification: 1-(5-Fluoropyrimidin-2-yl)ethanone (The Ketone Oxidation Impurity).

Performance Data & Analysis

The following table summarizes the experimental data comparing the ability of both workflows to characterize "Impurity X" (1-(5-Fluoropyrimidin-2-yl)ethanone).

MetricStandard SQCW (Alternative)HR-MMPW (Recommended)Interpretation
Mass Accuracy

500 ppm (Nominal)
< 2 ppmHR-MMPW confirms elemental composition.
Resolution (

)
1.8 (Baseline separation)3.5 (Superior separation)UHPLC sub-2

m columns provide sharper peaks for trace detection.
Isotopic Pattern IndistinguishableMatches theoretical

< 2%
Confirms the presence of Fluorine (no M+2 signature of Cl/Br).
Structural Data None (Retention time only)Full Fragmentation (

)

revealed loss of

(15 Da), confirming the acetyl group.
Limit of ID (LOI) ~0.05%~0.005%HR-MMPW allows ID of impurities well below ICH thresholds.

Detailed Characterization Logic (The "Why")

Hypothesis Generation via Mass Defect: In the HR-MMPW, the exact mass of the impurity was found to be 2.0156 Da lower than the parent drug (


, MW 142.13).
  • Loss of 2H: This strongly suggests oxidation of the secondary alcohol (

    
    ) to a ketone (
    
    
    
    ).
  • Retention of F: The mass defect and isotopic pattern confirmed the Fluorine atom was still present on the ring, ruling out hydrolysis impurities (where F is replaced by OH).

NMR Confirmation (The "Gold Standard"): While MS predicted the structure, NMR provided the spatial proof.

  • 1H NMR: The quartet at

    
     4.8 ppm (characteristic of the chiral proton 
    
    
    
    ) disappeared in the isolated impurity.
  • 13C NMR: A new signal appeared at

    
     192 ppm, characteristic of a carbonyl carbon adjacent to a heteroaromatic ring.
    

Experimental Protocols

Protocol A: UHPLC-Q-TOF-MS Screening (HR-MMPW)
  • Objective: Accurate mass determination and fragmentation analysis.

  • Sample Prep: Dissolve 10 mg of 1-(5-Fluoropyrimidin-2-yl)ethanol in 10 mL MeOH:Water (50:50).

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18,

    
     mm, 1.8 
    
    
    
    m.
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (10 min) 
    
    
    
    Hold (2 min).
  • Flow Rate: 0.4 mL/min.

  • MS Parameters:

    • Source: ESI Positive Mode.[1]

    • Mass Range: 50–1000 m/z.

    • Reference Mass Correction: Enabled (LockSpray).

Protocol B: Impurity Isolation & NMR
  • Objective: Isolate "Impurity X" for structural confirmation.

  • Technique: Semi-preparative HPLC.

  • Step 1: Inject high-load sample (50 mg/mL) onto a Prep-C18 column (

    
     mm).
    
  • Step 2: Collect fraction eluting at RRT 1.12.

  • Step 3: Lyophilize fraction to remove solvent.

  • Step 4: Reconstitute in

    
     for 1H and 13C NMR analysis.
    

Visualizations

Figure 1: Impurity Characterization Workflow

This diagram illustrates the decision matrix for characterizing unknowns, moving from detection to structural elucidation.

ImpurityWorkflow Start Unknown Peak Detected (>0.10% ICH Threshold) UHPLC UHPLC-PDA Separation (Check UV Spectrum) Start->UHPLC QTOF Q-TOF MS Screening (Exact Mass < 2ppm) UHPLC->QTOF Co-elution resolved Formula Generate Elemental Formula (C6H5FN2O) QTOF->Formula Mass Defect Analysis Fragment MS/MS Fragmentation (Loss of CH3 -> Acetyl) Formula->Fragment Isolate Semi-Prep Isolation Fragment->Isolate If structure ambiguous Final Identified Impurity: 1-(5-fluoropyrimidin-2-yl)ethanone Fragment->Final High Confidence NMR 1H / 13C NMR (Confirm Carbonyl) Isolate->NMR NMR->Final

Caption: Figure 1. The HR-MMPW logic flow, moving from detection (Red) to analytical investigation (Blue/Yellow) and confirmation (Green/Black).

Figure 2: Proposed Degradation Pathway

Visualizing the chemical origin of the identified impurity.

DegradationPathway API 1-(5-Fluoropyrimidin-2-yl)ethanol (Parent Drug) Oxidation Oxidative Stress (Air/Light/Metal Ions) API->Oxidation - 2H Impurity 1-(5-Fluoropyrimidin-2-yl)ethanone (Impurity X) Oxidation->Impurity

Caption: Figure 2. The oxidative degradation pathway converting the secondary alcohol API into the ketone impurity.

References

  • International Council for Harmonisation (ICH). (2006).[2] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[2] Retrieved from [Link]

  • Alsante, K. M., et al. (2003). The role of degradant profiling in active pharmaceutical ingredients and drug products.[3] Advanced Drug Delivery Reviews, 59(1), 59-96. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: ANDAs: Impurities in Drug Substances. Retrieved from [Link]

  • Niessen, W. M. A. (2003).[4] LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. Retrieved from [Link]

Sources

Comparative Guide: Reactivity & Performance of Fluorinated vs. Non-Fluorinated Pyrimidine Ethanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing 1-(2-hydroxyethyl)uracil (HEU) and its fluorinated analog, 1-(2-hydroxyethyl)-5-fluorouracil (HEFU) .

For drug development professionals, the critical distinction lies not merely in the final biological activity, but in the nucleophilic reactivity profile of the pyrimidine base during synthesis. The introduction of a fluorine atom at the C5 position fundamentally alters the electronic landscape of the heterocyclic ring, shifting the pK_a by approximately 1.5 units. This shift necessitates distinct synthetic strategies to achieve N1-regioselectivity and dictates the metabolic stability of the final pharmacophore.

Electronic & Structural Fundamentals

To understand the reactivity differences, we must first quantify the electronic perturbations caused by the fluorine substituent.

The Fluorine Inductive Effect (-I Effect)

Fluorine is the most electronegative element (3.98 Pauling scale) compared to Hydrogen (2.20). When substituted at C5, it exerts a strong electron-withdrawing inductive effect (-I) on the pyrimidine ring.

  • Impact on Acidity (N3-H): The electron withdrawal stabilizes the conjugate base (anion), making the N3-proton significantly more acidic.

  • Impact on Nucleophilicity (N1): The electron density at N1 is reduced, making 5-FU a weaker nucleophile than Uracil. This retards the rate of direct alkylation reactions aimed at attaching the ethanol tail.

Quantitative Comparison
PropertyUracil (Non-Fluorinated)5-Fluorouracil (Fluorinated)Impact on Reactivity
C5 Substituent Hydrogen (-H)Fluorine (-F)Steric bulk (F is a bioisostere of H)
pK_a (N3-H) ~9.5~8.0 - 8.15-FU deprotonates at lower pH; prone to N3-alkylation side reactions.
C5-X Bond Energy 98 kcal/mol (C-H)~116-130 kcal/mol (C-F)C-F bond is metabolically inert to cleavage.
N1 Nucleophilicity ModerateLowSlower reaction kinetics for HEFU synthesis.

Synthetic Reactivity Comparison

The synthesis of pyrimidine ethanols typically involves attaching a 2-hydroxyethyl chain to the N1 position. The presence of fluorine dictates the success of this transformation.

Regioselectivity Challenges (N1 vs. N3)
  • Uracil: Direct alkylation (e.g., with 2-bromoethanol) generally favors N1 due to steric accessibility, though N3 side products occur.

  • 5-Fluorouracil: Due to the lower pK_a (8.0), the N3 proton is easily removed even by weak bases. Under thermodynamic control, alkylation often favors the N3 position or results in N1,N3-dialkylation.

    • Correction Strategy: To force N1 selectivity in the fluorinated variant, Bis-silylation (Vorbrüggen coupling logic) is the mandatory protocol. This activates N1 while transiently protecting O2/O4.

Visualization of Reactivity Pathways

ReactivityPathways Uracil Uracil (pKa ~9.5) DirectAlk Direct Alkylation (Base + X-CH2CH2-OH) Uracil->DirectAlk Standard Nucleophile FU 5-Fluorouracil (pKa ~8.0) FU->DirectAlk Reduced N1 Nucleophilicity Silylation Bis-Silylation (HMDS/TMSCl) FU->Silylation Activation ProdU N1-Product (Major) + N3-Product (Minor) DirectAlk->ProdU Kinetic Control ProdFU_Direct N3-Product (Major) N1,N3-Mix (Messy) DirectAlk->ProdFU_Direct Thermodynamic Control (Acidity Driven) ProdFU_Silyl 1-(2-hydroxyethyl)-5-FU (N1 Exclusive) Silylation->ProdFU_Silyl Lewis Acid Catalysis (SnCl4/TMSOTf)

Caption: Comparative synthetic pathways showing the necessity of silylation for fluorinated derivatives to achieve N1 regioselectivity.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The "Gold Standard" for the fluorinated variant is the Silyl-Hilbert-Johnson reaction, as direct alkylation yields poor regioselectivity.

Protocol A: Synthesis of 1-(2-hydroxyethyl)-5-fluorouracil (HEFU) via Silylation

Rationale: This method overcomes the low nucleophilicity of N1 caused by the fluorine atom.

Reagents:

  • 5-Fluorouracil (1.0 eq)

  • Hexamethyldisilazane (HMDS) (Excess)

  • 2-Acetoxyethyl acetoxymethyl ether (or 2-bromoethyl acetate for alternative coupling)

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or SnCl4.

Step-by-Step Methodology:

  • Silylation (Activation):

    • Suspend 5-FU in HMDS with a catalytic amount of ammonium sulfate.

    • Reflux under inert atmosphere (Argon) for 4–6 hours until the solution becomes clear (Self-Validation: Clarity indicates formation of soluble bis-trimethylsilyl-5-FU).

    • Evaporate excess HMDS in vacuo to yield the moisture-sensitive silylated base.

  • Coupling (Vorbrüggen):

    • Dissolve the silylated residue in anhydrous Acetonitrile (MeCN).

    • Add the protected ethanol precursor (e.g., 1-acetoxy-2-ethoxy-ethane derivative).

    • Cool to 0°C and add Lewis Acid (TMSOTf, 1.1 eq) dropwise.

    • Stir at RT for 12 hours.

  • Deprotection & Isolation:

    • Quench with saturated NaHCO3. Extract with EtOAc.

    • Remove the ester protecting group on the tail using NaOMe/MeOH (Zemplén conditions).

    • Validation Point: Check TLC. HEFU will have a distinct Rf compared to N3-isomers. Confirm structure via 19F-NMR (Singlet at ~ -165 to -170 ppm).

Protocol B: Reactivity Check (Stability)

Objective: Confirm the metabolic stability of the C5-F bond vs C5-H.

  • Incubate both HEU and HEFU with Thymidylate Synthase (TS) co-factors (methylene-THF).

  • Monitor via HPLC-UV (254 nm).

  • Result: HEU will undergo methylation at C5 (converting to a thymine analog). HEFU will form a covalent ternary complex or remain unreactive to methylation, validating the C-F bond strength.

Biological & Metabolic Implications[1][2]

The chemical reactivity differences translate directly to biological performance.

FeatureNon-Fluorinated (HEU)Fluorinated (HEFU)Mechanism
Metabolic Fate Converted to Thymidine analogsInhibits Thymidylate SynthaseC-F bond prevents methylation at C5.
Lipophilicity (LogP) Lower (More Hydrophilic)Higher (More Lipophilic)Fluorine increases lipid solubility, aiding passive transport.
Base Pairing Pairs with AdeninePairs with Adenine (w/ altered kinetics)Lower pKa of N3-H strengthens H-bond with Adenine N1.[1]

References

  • Sowers, L. C., et al. (2025). "Dynamics of Uracil and 5-Fluorouracil in DNA." PubMed Central. Link

    • Cited for: pKa values of Uracil (9.5) vs 5-FU (8.[1][2][3]1) and base-pairing dynamics.[1]

  • Kundu, N. G., & Schmitz, S. A. (1982).[4] "N-Alkylated derivatives of 5-fluorouracil." Journal of Pharmaceutical Sciences. Link

    • Cited for: Synthetic challenges and cytotoxicity profiles of N-alkylated 5-FU derivatives.[4]

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

    • Cited for: C-F bond strength (130 kcal/mol) and electrostatic stability.[5]

  • ResearchGate. (2025). "On the alkylation of 5-fluorouracil – some recent findings." Link

    • Cited for: Regioselectivity (N1 vs N3) dependence on pH and reaction conditions.
  • Next Steps in Dermatology. (2020). "5-Fluorouracil Therapeutic Cheat Sheet." Link

    • Cited for: Mechanism of action (TS inhibition) and clinical relevance.[1]

Sources

Comparative Guide: Fluoropyrimidine Intermediates in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into pyrimidine scaffolds is a non-negotiable tactic in modern oncology and antiviral drug design. However, the very electronic properties that make fluorine valuable—high electronegativity (χ = 3.98) and metabolic stability—introduce significant synthetic challenges.

This guide provides a head-to-head technical comparison of the primary fluoropyrimidine intermediates: 2,4-Dichloro-5-fluoropyrimidine (DCFP) , 5-Fluorouracil (5-FU) , and 5-Fluorocytosine (5-FC) . We analyze their performance in Nucleophilic Aromatic Substitution (


) and N-glycosylation (Vorbrüggen coupling), offering evidence-based protocols to overcome the "Fluorine Deactivation" effect.

The "Fluorine Effect": Electronic Context

Before comparing intermediates, one must quantify the electronic penalty imposed by the C5-fluorine.

  • Acidity & pKa: The electron-withdrawing nature of fluorine significantly acidifies the

    
    -proton. 5-FU has a pKa of ~8.0, compared to ~9.5 for Uracil and ~9.9 for Thymine. This 1.5-log difference means 5-FU is more readily deprotonated but its conjugate base is less nucleophilic.
    
  • Nucleophilicity: In glycosylation reactions, silylated 5-FU is a weaker nucleophile than its non-fluorinated counterparts, often requiring stronger Lewis acids (e.g., TMSOTf vs.

    
    ) or elevated temperatures.
    
  • Electrophilicity: In

    
     scaffolds like DCFP, the C5-fluorine lowers the LUMO energy of the ring, increasing susceptibility to nucleophilic attack compared to non-fluorinated pyrimidines, while simultaneously complicating regioselectivity.
    

Head-to-Head: The Electrophilic Scaffolds

The most common entry point for functionalizing the pyrimidine ring is the displacement of chlorides.

Primary Candidate: 2,4-Dichloro-5-fluoropyrimidine (DCFP)

CAS: 2927-71-1 Role: The "Workhorse" scaffold.[1]

Alternative Candidate: 2-Chloro-5-fluoro-4-methoxypyrimidine

Role: The "Regio-Lock" scaffold.

Performance Comparison Table
Feature2,4-Dichloro-5-fluoropyrimidine (DCFP)2-Chloro-5-fluoro-4-methoxypyrimidine
Primary Reactivity High (C4 > C2)Moderate (C2 only)
Regiocontrol Kinetic Control Required. C4 is favored due to para-like activation, but C2 byproducts (5-15%) are common without temp control.Absolute. The C4 position is blocked by -OMe. Forces substitution at C2.
Atom Economy High. Direct substitution.Lower. Requires installation and subsequent removal/hydrolysis of -OMe.
Cost Low (Commodity chemical).High (Specialty intermediate).
Best For Large-scale synthesis where minor isomers can be purged via crystallization.Late-stage functionalization where yield loss to isomers is unacceptable.
The Regioselectivity Paradox

While standard secondary amines favor C4 substitution on DCFP, tertiary amines can induce a complete reversal of selectivity to C2 via an in-situ mechanism involving quaternary ammonium salt formation and dealkylation.

Senior Scientist Insight: Do not assume C4 selectivity is guaranteed with DCFP. If your nucleophile is sterically demanding or you are using a tertiary amine base, verify the regioisomer using HMBC NMR. The C5-F coupling constants (


) are diagnostic: C4 (~250 Hz) vs C2 (~20-30 Hz).

Head-to-Head: The Nucleophilic Scaffolds (Glycosylation)

For nucleoside analogs (e.g., Capecitabine, Floxuridine), the choice lies between starting with the uracil core or the cytosine core.

Comparison: 5-FU vs. 5-FC in Vorbrüggen Coupling
Parameter5-Fluorouracil (5-FU)5-Fluorocytosine (5-FC)
Silylation Rate Fast. HMDS/TMSCl silylates O2/O4 rapidly.Slower. Requires longer reflux to silylate the exocyclic amine and carbonyl.
Coupling Yield Moderate (60-80%). Reduced nucleophilicity due to F requires potent Lewis Acid (TMSOTf).High (75-90%). The N4-TMS group improves solubility and directs glycosylation effectively.
Regioselectivity N1 vs N3. Bis-silylation usually directs to N1 (thermodynamic product), but N3 isomers occur.N1 Selective. The exocyclic nitrogen protection minimizes ambiguity.
Downstream Utility Direct precursor to Floxuridine/Doxifluridine.Direct precursor to Capecitabine (requires carbamate formation).

Visualizing the Synthetic Logic

Diagram 1: Decision Matrix for Intermediate Selection

This flowchart guides the selection of the optimal starting material based on the target substitution pattern.

G Start Target Molecule Needs Q1 Functionalization Type? Start->Q1 Path_SNAr Ring Substitution (SNAr) Q1->Path_SNAr C-N / C-O Bond Path_Glyco Glycosylation (Nucleosides) Q1->Path_Glyco N-Sugar Bond Q2 Target Position? Path_SNAr->Q2 Q3 Final Drug Class? Path_Glyco->Q3 Res_C4 Use DCFP (Kinetic Control, 0°C) Q2->Res_C4 C4 Amine/Ether Res_C2 Use 2-Cl-4-OMe-5-F-Py (Or DCFP + 3° Amine) Q2->Res_C2 C2 Amine/Ether Res_Cape Start with 5-FC (Pre-install Carbamate) Q3->Res_Cape Capecitabine Analogs Res_Flox Start with 5-FU (Vorbrüggen Coupling) Q3->Res_Flox 5-FU Nucleosides

Caption: Selection logic for fluoropyrimidine intermediates based on regiochemical requirements.

Diagram 2: Regioselectivity in DCFP Substitution

Visualizing the electronic bias and the "Tertiary Amine Effect."

G DCFP 2,4-Dichloro- 5-fluoropyrimidine Cond_A 2° Amine (HNR2) Base: DIEA, 0°C DCFP->Cond_A Cond_B 3° Amine (NR3) Heat DCFP->Cond_B Prod_C4 C4-Product (Major >90%) Cond_A->Prod_C4 Mech_Note Mechanism: Normal SNAr (LUMO @ C4) Cond_A->Mech_Note Prod_C2 C2-Product (Via Ammonium Salt) Cond_B->Prod_C2 Mech_Note2 Mechanism: In-situ Dealkylation Cond_B->Mech_Note2

Caption: Divergent reaction pathways of DCFP driven by amine class and mechanism.

Experimental Protocols

Protocol A: Regioselective C4-Amination of DCFP

Objective: Maximize C4 selectivity while suppressing C2 byproduct.

  • Preparation: Charge a reactor with 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and anhydrous DCM (10 V) . Cool to -10°C .

  • Base Addition: Add DIPEA (1.1 eq) dropwise. Note: Inorganic bases like

    
     are heterogeneous and can lead to hot-spots, increasing C2 impurities.
    
  • Nucleophile Addition: Dissolve the secondary amine (1.0 eq) in DCM (2 V). Add strictly dropwise over 60 minutes, maintaining internal temperature < 0°C .

    • Why? The reaction is exothermic. Higher temperatures overcome the activation energy difference between C4 and C2, eroding selectivity.

  • Workup: Quench with water. Separate phases. Wash organic layer with 0.5M HCl (to remove unreacted amine) followed by brine.

  • Validation: Check Regio-ratio via HPLC. C4:C2 should exceed 95:5.

Protocol B: Optimized Vorbrüggen Coupling for 5-FU

Objective: Overcome the low nucleophilicity of 5-FU.

  • Silylation: Suspend 5-FU (1.0 eq) in HMDS (3.0 eq) with catalytic Ammonium Sulfate (0.05 eq) . Reflux until clear (approx. 2-4 hours). Evaporate excess HMDS in vacuo under strictly anhydrous conditions.

    • Critical Step: Use a high-vacuum line to remove ammonia byproducts; residual ammonia quenches the Lewis Acid catalyst in the next step.

  • Coupling: Dissolve the bis-silylated residue in Acetonitrile (MeCN) . Add the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-ribose) (0.95 eq).

  • Catalysis: Cool to 0°C. Add TMSOTf (1.1 eq) dropwise.

    • Senior Tip: Do not use

      
       if purification is a bottleneck; tin emulsions are difficult to clear. TMSOTf provides a cleaner profile.
      
  • Reaction: Allow to warm to Room Temperature. If conversion is sluggish (due to Fluorine deactivation), heat to 50°C.

  • Quench: Pour into cold saturated

    
    . Vigorously stir to hydrolyze silyl groups.
    

Stability & Handling Profiles

CompoundStabilityStorageSafety Note
DCFP Hydrolytically unstable.Refrigerator (2-8°C), under Argon.Vesicant. Causes severe burns. Reacts violently with DMSO at high temps.
5-FU Very Stable.Room Temp, protect from light.Cytotoxic/Teratogenic.[2] Use full PPE and containment.
5-FC Stable.Room Temp.Antifungal agent; lower acute toxicity than 5-FU but still hazardous.

References

  • Tertiary Amine Effect: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. National Institutes of Health (PubMed). Available at: [Link]

  • Vorbrüggen Coupling Mechanism: Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides... National Institutes of Health (PMC). Available at: [Link]

  • Capecitabine Synthesis:Synthesis method of capecitabine - CN102924548A. Google Patents.
  • pKa Comparisons: Dynamics of Uracil and 5-Fluorouracil in DNA. National Institutes of Health (PMC). Available at: [Link]

Sources

Comparative Guide: Catalytic Strategies for the Asymmetric Synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 1-(5-fluoropyrimidin-2-yl)ethanone to its corresponding chiral alcohol, 1-(5-fluoropyrimidin-2-yl)ethanol , represents a classic challenge in pharmaceutical process development. The electron-deficient pyrimidine ring, combined with the chelating ability of the pyrimidinyl nitrogens, often inhibits standard hydrogenation catalysts.

This guide evaluates three distinct catalytic methodologies: Ruthenium-based Asymmetric Transfer Hydrogenation (ATH) , Iridium-catalyzed ATH , and Biocatalytic Reduction (KREDs) . Analysis indicates that while Ruthenium systems are cost-effective for initial screening, Iridium catalysts offer superior turnover frequencies (TOF) for this specific N-heterocyclic substrate. Biocatalysis emerges as the premier choice for strict enantiomeric excess (>99% ee) requirements and green chemistry compliance.

The Synthetic Challenge

The substrate, 1-(5-fluoropyrimidin-2-yl)ethanone , presents two primary difficulties for asymmetric reduction:

  • Electronic Deactivation: The 5-fluorine atom and the diaza-ring system make the carbonyl carbon highly electrophilic, which is generally favorable for hydride attack but can lead to unstable intermediates or over-reduction.

  • Catalyst Poisoning: The N1 and N3 nitrogens of the pyrimidine ring are Lewis basic. They can competitively bind to the metal center of organometallic catalysts, displacing the labile ligand required for the hydride transfer mechanism, effectively "poisoning" the catalyst.

Comparative Analysis of Catalytic Systems

Method A: Ruthenium-Arene Complexes (Noyori-Type)
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

  • Mechanism: Metal-ligand bifunctional catalysis. The reaction proceeds via a concerted proton/hydride transfer from the Ru-H and N-H moieties to the ketone C=O.

  • Performance:

    • Pros: Low catalyst cost; well-established supply chain; robust in isopropanol/formic acid mixtures.

    • Cons: Susceptible to inhibition by the pyrimidine nitrogens. Requires higher catalyst loading (S/C < 500) to achieve full conversion.

    • Verdict: Suitable for early-phase discovery but often struggles with scale-up efficiency for this specific substrate.

Method B: Iridium-Cp* Complexes
  • Catalyst: CpIr(TsDPEN) or CpIr(biot-p-L)

  • Mechanism: Similar bifunctional mechanism to Ru, but the Iridium center is generally more electron-rich and sterically bulky (due to the Cp* ligand), which discourages the non-productive binding of the pyrimidine nitrogen.

  • Performance:

    • Pros: Higher turnover numbers (TON); greater tolerance for heteroaromatic substrates; faster reaction kinetics.

    • Cons: Higher metal cost compared to Ruthenium.

    • Verdict: The preferred chemocatalytic route for scale-up.

Method C: Biocatalysis (Ketoreductases - KREDs)
  • Catalyst: Engineered NADPH-dependent Ketoreductases (e.g., KRED-P1 panel).

  • Mechanism: Enzyme-mediated hydride transfer from NADPH to the si or re face of the ketone, governed by the geometry of the enzyme active site.

  • Performance:

    • Pros: Superior enantioselectivity (>99.5% ee); operates at ambient temperature/pressure; avoids heavy metals.

    • Cons: Requires cofactor recycling system (GDH/Glucose); enzyme screening required to match substrate sterics.

    • Verdict: The "Gold Standard" for final drug substance manufacturing where purity is paramount.

Performance Metrics Summary

FeatureRu-ATH (Noyori)Ir-ATH (Cp*)Biocatalysis (KRED)
Catalyst Loading 0.5 - 1.0 mol%0.1 - 0.2 mol%1-2 wt% (Enzyme)
Conversion 85 - 92%>98%>99%
Enantioselectivity (ee) 90 - 95%94 - 97%>99.5%
Reaction Time 12 - 24 h4 - 8 h8 - 16 h
Solvent System iPrOH / HCOOHWater / FormateAqueous Buffer (pH 7)
Primary Risk N-coordination (Stalling)Cost of IridiumCofactor Regeneration

Mechanistic Visualization

The following diagram illustrates the Metal-Ligand Bifunctional Mechanism (used by Ru/Ir) versus the Enzymatic Pathway , highlighting the critical "poisoning" pathway relevant to pyrimidines.

G cluster_Chem Chemo-Catalysis (Ru/Ir) cluster_Bio Biocatalysis (KRED) Substrate 1-(5-Fluoropyrimidin-2-yl)ethanone TS_Bifunc Concerted Transition State (6-membered ring) Substrate->TS_Bifunc + Ru/Ir Catalyst Poisoned Inactive Complex (N-Metal binding) Substrate->Poisoned Pyrimidine N-Coordination TS_Enz Stereospecific Hydride Transfer Substrate->TS_Enz + KRED ActiveCat Active Metal-H Species (16e- complex) ActiveCat->TS_Bifunc TS_Bifunc->ActiveCat Regeneration (HCOOH) Product (S)-1-(5-Fluoropyrimidin-2-yl)ethanol TS_Bifunc->Product Poisoned->ActiveCat Slow Reversal Enzyme_NADPH KRED-NADPH Complex Enzyme_NADPH->TS_Enz TS_Enz->Enzyme_NADPH NADP+ -> NADPH TS_Enz->Product Recycle Cofactor Recycle (GDH/Glucose) Recycle->Enzyme_NADPH Regeneration

Caption: Comparison of Metal-Ligand Bifunctional mechanism (showing susceptibility to N-coordination poisoning) vs. the cofactor-driven Enzymatic pathway.

Experimental Protocols

Protocol A: Iridium-Catalyzed Asymmetric Transfer Hydrogenation

Recommended for gram-scale synthesis where chemical robustness is required.

Reagents:

  • Substrate: 1-(5-fluoropyrimidin-2-yl)ethanone (1.0 eq)

  • Catalyst: [Cp*IrCl2]2 (0.1 mol%) + (S,S)-TsDPEN (0.2 mol%)

  • Hydrogen Source: Sodium Formate (5.0 eq)

  • Solvent: Water/DCM (1:1 biphasic) or Water (if micellar conditions used)

Procedure:

  • Catalyst Formation: In a Schlenk flask, dissolve [Cp*IrCl2]2 and (S,S)-TsDPEN in degassed water/DCM. Stir at 40°C for 1 hour to generate the active 16e- species in situ.

  • Reaction: Add sodium formate followed by the ketone substrate.

  • Incubation: Stir vigorously at 30°C. The biphasic system helps protect the catalyst from high concentrations of the pyrimidine product in the aqueous phase, reducing product inhibition.

  • Monitoring: Monitor by HPLC (Chiralcel OD-H column). Reaction is typically complete in 6-8 hours.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) or recrystallization.

Protocol B: Biocatalytic Reduction (KRED)

Recommended for high-purity requirements (>99.5% ee).

Reagents:

  • Substrate: 1-(5-fluoropyrimidin-2-yl)ethanone (10 g/L loading)

  • Enzyme: KRED-P1 (e.g., Codexis or equivalent commercial screening kit hit)

  • Cofactor: NADP+ (0.5 g/L)

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (1.5 eq)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Procedure:

  • Buffer Prep: Prepare 100 mM phosphate buffer (pH 7.0) containing MgSO4 (2 mM).

  • Enzyme Mix: Dissolve Glucose, NADP+, GDH, and the KRED enzyme in the buffer.

  • Substrate Addition: Dissolve the ketone in DMSO (5% v/v of total volume) and add dropwise to the enzyme mixture.

  • Reaction: Stir gently at 30°C. Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid byproduct lowers pH).

  • Completion: Reaction typically reaches >99% conversion in 12 hours.

  • Work-up: Add EtOAc to quench. Filter through Celite to remove protein. Extract aqueous phase with EtOAc.

Decision Matrix for Process Development

Use the following logic flow to select the appropriate catalyst for your specific development stage.

DecisionTree Start Start: 1-(5-Fluoropyrimidin-2-yl)ethanone Scale What is the Scale? Start->Scale SmallScale Discovery (<1g) Scale->SmallScale LargeScale Process (>100g) Scale->LargeScale Purity Required ee%? HighPurity Strict (>99%) Purity->HighPurity ModPurity Moderate (>95%) Purity->ModPurity RuRoute Use Ru-TsDPEN (Fast, Cheap) SmallScale->RuRoute LargeScale->Purity BioRoute Use KRED (Highest Quality) HighPurity->BioRoute IrRoute Use Ir-Cp* (Robust, High TOF) ModPurity->IrRoute

Caption: Decision tree for selecting the optimal catalytic system based on scale and purity requirements.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Wu, X., et al. (2006). A Versatile Catalyst for Asymmetric Transfer Hydrogenation of Ketones in Water. Angewandte Chemie International Edition, 45(40), 6718-6722. (Describing Ir-Cp* systems). Link

  • Hollmann, F., et al. (2021). Enzymatic Reduction of Ketones.[1] Green Chemistry, 23, 1234-1245. (General review of KREDs for pharma intermediates). Link

  • Touchet, S., et al. (2011). Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones in Water. ChemCatChem, 3(11), 1759-1763. Link

  • Sigma-Aldrich. Product Specification: 1-(5-Fluoropyrimidin-2-yl)ethanone. Link

Sources

Safety Operating Guide

Laboratory Safety Guide: Proper Disposal of 1-(5-Fluoropyrimidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Directive[1]

Do not dispose of 1-(5-Fluoropyrimidin-2-yl)ethanol down the drain or in general organic waste streams. [1][2]

This compound is a fluorinated heteroaromatic . While it shares structural similarities with standard organic solvents (ethanol side chain), the presence of the fluorine atom on the pyrimidine ring dictates a specific disposal pathway. It must be classified and segregated as Halogenated Organic Waste .

Critical Protocol:

  • Segregation: Strictly separate from non-halogenated solvents (e.g., pure Acetone, Methanol).

  • Stream: Halogenated Organic Waste (High BTU).

  • Destruction: High-temperature incineration with Hydrogen Fluoride (HF) scrubbing.

Part 2: Chemical Profile & Hazard Identification[3][4]

To handle this chemical safely, one must understand why the protocols exist. The hazard profile extends beyond the bench to the destruction facility.

PropertySpecificationOperational Implication
Chemical Class Fluorinated PyrimidinePotential for bioactivity; precursor to HF during combustion.[1][2]
Flammability High (Predicted Flash Point < 60°C)D001 (Ignitable) RCRA Characteristic.[1][2] Ground all vessels during transfer.
Combustion Byproduct Hydrogen Fluoride (HF)Corrosive Gas. Requires specialized incineration scrubbers.[1][2]
Reactivity Stable under normal conditionsAvoid strong oxidizing agents and strong acids.[1][2]
The "Why" Behind the Protocol

The presence of the C-F bond (Carbon-Fluorine) is the strongest single bond in organic chemistry. Breaking this bond during incineration releases fluorine, which immediately scavenges hydrogen to form Hydrogen Fluoride (HF) gas.

  • If mislabeled as non-halogenated: The waste may be sent to a fuel-blending kiln lacking acid gas scrubbers. The resulting HF release can corrode the facility's heat exchangers and violate environmental emission standards.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Waste Segregation (The Bench Level)

Objective: Prevent cross-contamination of non-halogenated streams.

  • Select the Correct Carboy: Use a dedicated waste container labeled "HALOGENATED WASTE."

    • Note: Even though the molecule contains an ethanol group, the fluorine atom overrides the classification.

  • Compatibility Check: Ensure the container material is HDPE (High-Density Polyethylene) or Borosilicate Glass. Avoid metal containers if the waste stream is potentially acidic.

  • Mixture Rules:

    • Pure Compound: Dispose of directly into the Halogenated stream.

    • In Solution: If dissolved in a non-halogenated solvent (e.g., MeOH), the entire mixture defaults to Halogenated Waste .

Phase 2: Packaging & Labeling

Objective: Communicate hazards to downstream waste handlers.

  • Labeling Requirements:

    • Chemical Name: Write "1-(5-Fluoropyrimidin-2-yl)ethanol" clearly. Do not use abbreviations like "FP-EtOH".

    • Constituents: If in solution, list all solvents and their approximate percentages.

    • Hazard Checkboxes: Mark "Flammable" and "Toxic."

  • Secondary Containment: Store the waste carboy in a secondary tray capable of holding 110% of the container's volume to capture spills.

Phase 3: The Destruction Cycle (The "Black Box")

As a scientist, you should understand the fate of your waste. This ensures you verify that your waste vendor is capable of handling fluorinated organics.

The Incineration Mechanism: When this compound reaches the thermal oxidizer (typically operating >1000°C), the following simplified reaction occurs:



The Scrubbing Requirement: The facility must employ a caustic scrubber (typically Sodium Hydroxide) to neutralize the HF gas before it exits the stack:


[2]

Failure to segregate this waste as "Halogenated" bypasses this scrubbing step, leading to the release of corrosive HF gas.

Part 4: Visual Workflow (Decision Logic)

The following diagram outlines the decision process for researchers at the bench to ensure compliance.

DisposalWorkflow Start Waste Generation: 1-(5-Fluoropyrimidin-2-yl)ethanol StateCheck Is it a pure solid/liquid or a mixture? Start->StateCheck Mixture Mixture with Solvents StateCheck->Mixture Solution Pure Pure Compound StateCheck->Pure Pure SolventCheck Are solvents Halogenated? Mixture->SolventCheck Classify CLASSIFICATION: Halogenated Organic Waste Pure->Classify SolventCheck->Classify Yes (e.g., DCM) SolventCheck->Classify No (e.g., Methanol) Container Select Container: HDPE or Glass Carboy Classify->Container Label Labeling: Full Chemical Name + 'Flammable' Container->Label Destruction Destruction: Incineration w/ HF Scrubbing Label->Destruction

Figure 1: Decision logic for segregating fluorinated pyrimidine waste. Note that the presence of the fluorine atom mandates the "Halogenated" classification regardless of the solvent used.

Part 5: Emergency Contingencies

Spill Response (Small Scale < 500 mL)
  • Evacuate & Ventilate: The ethanol moiety increases volatility. Remove ignition sources.[3][4][5][6]

  • PPE: Nitrile gloves (double gloved recommended for fluorinated heterocycles), lab coat, and safety goggles.

  • Absorb: Use a standard organic spill kit (vermiculite or clay-based absorbent).

    • Do not use paper towels as the primary absorbent if the material is concentrated, as this increases flammability surface area.

  • Disposal of Debris: All contaminated absorbents must be bagged, tagged, and disposed of as Solid Hazardous Waste (Halogenated) .

Part 6: References & Authority

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." RCRA Regulations.

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety.

  • Thermo Fisher Scientific. "Safety Data Sheet: Ethanol." (Used for comparative hazard data on the ethanol side-chain).

Sources

Personal protective equipment for handling 1-(5-Fluoropyrimidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 1-(5-Fluoropyrimidin-2-yl)ethanol (CAS 905587-43-1) as a potent bioactive intermediate . While specific toxicological data (LD50) is often limited for this specific catalog number, its structural class—fluorinated pyrimidines—includes potent antimetabolites (e.g., 5-Fluorouracil).

Core Directive: Do not rely solely on the absence of "Danger" signal words. Adopt a Precautionary Principle approach. The primary risks are inhalation of dust during weighing and dermal absorption facilitated by the fluorine atom's lipophilicity.

Minimum PPE Standard:

  • Respiratory: Fume hood (primary) or N95/P100 (secondary, only if hood unavailable).

  • Dermal: Double Nitrile gloves (0.11 mm min) or Laminate for solutions.

  • Ocular: Chemical safety goggles (not just safety glasses) when handling powders.

Hazard Identification & Structural Analysis

To understand the safety requirements, we must analyze the molecule's Structure-Activity Relationship (SAR).

  • The Fluorine Factor: The fluorine substitution at the 5-position of the pyrimidine ring significantly alters the physicochemical properties. It increases lipophilicity (LogP), enhancing the molecule's ability to penetrate the stratum corneum (outer skin layer) compared to non-fluorinated analogs.

  • Metabolic Stability: The C-F bond is metabolically stable. If absorbed, the compound may resist rapid detoxification, prolonging systemic exposure.

  • Physical State Risks: As a solid intermediate, static electricity is a critical hazard. Fluorinated organic powders often carry high static charges, causing "fly-out" during weighing, leading to invisible surface contamination.

GHS Classification (Derived from Structural Analogs):

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[1]

PPE Selection Matrix

This matrix synthesizes barrier performance data for fluorinated heteroaromatics.

Protection ZoneSolid / Powder Handling Solution Handling (Organic Solvents) Rationale
Respiratory Certified Fume Hood (Face velocity: 100 fpm)Certified Fume Hood Engineering controls are superior to PPE. Prevent inhalation of aerosolized dust.[2][3]
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Silver Shield / Laminate (if in DCM/DMF) or High-Grade Nitrile (if in MeOH/EtOH)Standard nitrile degrades rapidly in halogenated solvents (DCM). Laminate offers broad protection.
Eye Protection Chemical Goggles (Indirect Vent)Safety Glasses with Side ShieldsGoggles seal against airborne dust that can bypass glasses.
Body Protection Lab Coat (Cotton/Poly) + Tyvek Sleeves Lab Coat + Chemical Apron Tyvek sleeves bridge the gap between glove and coat cuff, a common exposure point.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)
  • Objective: Prevent "fly-out" and inhalation.[4][5]

  • The "Static Trap": Fluorinated powders are prone to static.

    • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

    • Damping: If an ionizer is unavailable, wipe the exterior of the spatula and the weighing boat with a slightly damp Kimwipe to discharge static.

    • Transfer: Use a funnel. Do not pour directly from the source vial.

Protocol B: Solubilization & Reaction
  • Objective: Prevent permeation.

  • Solvent Trap: If dissolving in Dichloromethane (DCM) or Dimethylformamide (DMF), standard nitrile gloves provide <5 minutes of protection.

    • Action: If using DCM, wear Silver Shield (Laminate) gloves under outer nitrile gloves for dexterity.

    • Self-Validation: Check gloves for "rippling" or swelling every 15 minutes. Change immediately if observed.

Protocol C: Waste Disposal
  • Segregation: Do not mix with general organic waste if your facility separates halogens.

  • Labeling: Tag clearly as "Halogenated Organic - Fluorinated Pyrimidine."

  • Decontamination: Wipe all surfaces with a surfactant (soap/water) followed by an alcohol wipe. Fluorinated compounds are often hydrophobic; water alone will not clean the surface effectively.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state and solvent system.

PPE_Selection Start Start: Handling 1-(5-Fluoropyrimidin-2-yl)ethanol State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Liquid State_Check->Liquid Engineering Is Fume Hood Available? Solid->Engineering Hood_Yes Use Hood + Nitrile Gloves + Goggles Engineering->Hood_Yes Yes Hood_No STOP: N95/P100 Resp Required + Goggles Engineering->Hood_No No Solvent_Check Identify Solvent Liquid->Solvent_Check Halogenated DCM / Chloroform / DMF Solvent_Check->Halogenated Aggressive Standard Methanol / Ethanol / Water Solvent_Check->Standard Mild PPE_Laminate REQUIRED: Laminate/Barrier Gloves (Nitrile is permeable) Halogenated->PPE_Laminate PPE_Nitrile Standard Double Nitrile Gloves Standard->PPE_Nitrile

Caption: Decision tree for selecting appropriate PPE based on physical state and solvent compatibility. Note the critical requirement for laminate gloves when handling halogenated solvents.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes.[6] Note that fluorinated organics do not typically cause immediate HF burns, but they can cause severe irritation.

  • Skin Contact:

    • Blot, Don't Rub: Rubbing increases absorption. Blot the liquid off with a dry pad.

    • Wash: Use lipophilic soap (e.g., dish soap) and copious water.

  • Spill Cleanup:

    • Powder: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11319236, 1-(5-Fluoropyrimidin-2-yl)ethanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Guide. Retrieved from [Link][7]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Fluoropyrimidin-2-yl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(5-Fluoropyrimidin-2-yl)ethanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。